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  • Product: 3-Amino-2-(methylamino)benzoic acid hydrochloride
  • CAS: 208772-21-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application Dynamics of 3-Amino-2-(methylamino)benzoic Acid Hydrochloride in Modern Drug Discovery

Executive Summary 3-Amino-2-(methylamino)benzoic acid hydrochloride is a highly specialized, bifunctional ortho-diamine building block utilized extensively in modern medicinal chemistry[1]. Characterized by an asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(methylamino)benzoic acid hydrochloride is a highly specialized, bifunctional ortho-diamine building block utilized extensively in modern medicinal chemistry[1]. Characterized by an asymmetric diamine core and an ortho-carboxylic acid moiety, this compound serves as a critical precursor for the synthesis of 1-methyl-1H-benzimidazole-7-carboxylic acid derivatives. These heterocyclic scaffolds are privileged structures in drug discovery, most notably functioning as potent antagonists for the C-C chemokine receptor type 2 (CCR2), a primary target in inflammatory diseases, atherosclerosis, and oncology[2]. This technical guide details the physicochemical properties, structural dynamics, and step-by-step synthetic utility of this essential intermediate.

Physicochemical Profiling & Structural Dynamics

The free base form of the compound possesses a molecular weight of 166.18 g/mol [3]. However, in synthetic applications, it is predominantly utilized and stored as a hydrochloride salt[4].

Causality of the Salt Form: Free ortho-diamines are notoriously electron-rich and highly susceptible to rapid air oxidation, which leads to the formation of dark, polymeric impurities during storage. By converting the compound to its hydrochloride salt, the amine groups are protonated. This drastically reduces their electron density, conferring exceptional thermodynamic stability and shelf-life while preserving the compound's reactivity for controlled downstream cyclocondensations[5].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 3-Amino-2-(methylamino)benzoic acid hydrochloride
CAS Number (Free Base) 766491-67-2[1]
CAS Number (HCl Salt) 208772-21-8[5]
Molecular Formula C8H10N2O2 · HCl
Molecular Weight 202.64 g/mol (Salt) / 166.18 g/mol (Free Base)[3]
Structural Features Asymmetric ortho-diamine, Carboxylic acid
Primary Application Precursor for N-methylbenzimidazole synthesis[2]

Mechanistic Role in Heterocyclic Synthesis

The synthetic value of 3-amino-2-(methylamino)benzoic acid hydrochloride lies in its differential nucleophilicity. The molecule contains two distinct nitrogen centers: a primary amine at the C3 position and a secondary methylamine at the C2 position.

Regioselective Causality: When reacted with an electrophile (such as an aldehyde or carboxylic acid derivative), the primary amine at C3 acts as the initial nucleophile. It is sterically less hindered and electronically more available than the C2 secondary amine, which is constrained by both the methyl group and the adjacent bulky carboxylic acid. This regioselectivity ensures that the initial Schiff base (imine) forms exclusively at C3. Subsequent intramolecular attack by the C2 secondary amine, followed by oxidative aromatization, yields a 1-methyl-1H-benzimidazole-7-carboxylic acid[6].

SynthWorkflow A 3-Amino-2-(methylamino) benzoic acid HCl C Schiff Base Intermediate A->C Condensation (-H2O) B Electrophile (Aldehyde/Acid) B->C D Oxidative Cyclization C->D Catalyst/Heat E 1-Methyl-1H-benzimidazole -7-carboxylic acid D->E Ring Closure

Synthetic workflow from 3-amino-2-(methylamino)benzoic acid to benzimidazole derivatives.

Application in Drug Development: CCR2 Antagonists

The benzimidazole-7-carboxylic acid core derived from this compound is a cornerstone in the development of CCR2 antagonists[2]. CCR2 is a G-protein coupled receptor (GPCR) expressed on monocytes and macrophages. Its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), drives the migration of these immune cells to sites of inflammation[7].

By incorporating the 1-methyl-1H-benzimidazole-7-carboxylic acid scaffold into larger aryl sulfonamide structures, medicinal chemists create potent, small-molecule allosteric inhibitors. The carboxylic acid at position 7 forms critical hydrogen bonds with intracellular receptor residues, locking the CCR2 receptor in an inactive conformation and halting pathological monocyte recruitment[6].

CCR2Pathway L MCP-1 Ligand R CCR2 Receptor (GPCR) L->R Binds & Activates G G-Protein Activation (Gαi / Gβγ) R->G Conformational Change M Monocyte Migration & Tissue Inflammation G->M Intracellular Signaling I Benzimidazole Antagonist (Derived from title compound) I->R Allosteric Blockade

Mechanism of action for CCR2 antagonists blocking MCP-1-induced monocyte migration.

Experimental Protocol: Self-Validating Synthesis of Benzimidazole-7-carboxylic Acid

To ensure absolute scientific integrity, the following protocol outlines a self-validating system for the cyclocondensation of 3-amino-2-(methylamino)benzoic acid hydrochloride into a functionalized benzimidazole.

Step 1: Free-Basing and Imine Condensation

  • Procedure: Suspend 1.0 eq of 3-amino-2-(methylamino)benzoic acid hydrochloride in anhydrous ethanol. Add 1.1 eq of sodium acetate, followed by 1.0 eq of the target aryl aldehyde. Reflux for 4 hours.

  • Causality: Sodium acetate acts as a mild, non-nucleophilic base. It selectively liberates the free diamine in situ, preventing premature oxidation that would occur if a strong base were used. This controlled release allows the highly reactive C3 primary amine to immediately condense with the aldehyde, forming the Schiff base intermediate.

Step 2: Oxidative Cyclization

  • Procedure: Add 1.2 eq of sodium metabisulfite (Na₂S₂O₅) to the reaction mixture. Transition the solvent to N,N-Dimethylformamide (DMF) and heat to 100°C for 12 hours under an open-air condenser.

  • Causality: The secondary C2 amine attacks the imine carbon to form a transient benzimidazoline ring. Sodium metabisulfite, combined with atmospheric oxygen, provides the necessary oxidative driving force to dehydrogenate the intermediate, aromatizing it into the thermodynamically stable benzimidazole core.

Step 3: Isoelectric Isolation

  • Procedure: Cool the mixture to room temperature and quench with crushed ice. Carefully adjust the pH to ~4.0 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Causality: The synthesized benzimidazole-7-carboxylic acid is amphoteric (possessing a basic imidazole nitrogen and an acidic carboxylic acid). Adjusting the aqueous solution to its specific isoelectric point (pH ~4.0) neutralizes the molecule's overall charge, minimizing its aqueous solubility and forcing quantitative precipitation.

Step 4: Analytical Validation

  • Validation Metrics: Confirm structural integrity via ¹H NMR (DMSO-d6). The successful cyclization is validated by the complete disappearance of the primary amine protons (-NH₂) and the emergence of a sharp singlet at ~4.0 ppm, corresponding to the newly rigidified N-methyl group on the benzimidazole ring. LC-MS must confirm the [M+H]⁺ corresponding to the exact mass of the cyclized product.

References[1] Title: 3-amino-2-(methylamino)benzoic acid | 766491-67-2

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-2-(methylamino)benzoic acid hydrochloride

This guide provides a comprehensive technical overview of 3-Amino-2-(methylamino)benzoic acid hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Amino-2-(methylamino)benzoic acid hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, a plausible synthetic route, analytical characterization, potential applications, and essential safety protocols.

Compound Identification and Chemical Properties

3-Amino-2-(methylamino)benzoic acid hydrochloride is a substituted aromatic amino acid derivative. Precise identification is crucial to distinguish it from its various isomers which may possess significantly different chemical and biological properties.

Identifiers

The primary identifiers for 3-Amino-2-(methylamino)benzoic acid and its hydrochloride salt are summarized below. It is imperative to use the correct CAS number to ensure the procurement of the appropriate compound for research and development activities.

IdentifierValue (Hydrochloride Salt)Value (Free Base)
CAS Number 208772-21-8[1]766491-67-2[2]
Molecular Formula C₈H₁₁ClN₂O₂[1]C₈H₁₀N₂O₂[2]
Molecular Weight 202.64 g/mol [1]166.18 g/mol [2]
IUPAC Name 3-Amino-2-(methylamino)benzoic acid hydrochloride3-Amino-2-(methylamino)benzoic acid[2]
SMILES O=C(O)C1=CC=CC(N)=C1NC.[H]Cl[1]O=C(O)C1=CC=CC(N)=C1NC[2]
InChI Key Not readily availableNZEMZRWEMOHJGX-UHFFFAOYSA-N
MDL Number MFCD31449554[1]MFCD20644439
Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in various experimental settings, from reaction conditions to formulation and analytical method development. While specific experimental data for this exact molecule is not widely published, properties can be inferred from its structure and data on similar compounds.

PropertyPredicted Value/InformationRationale/Source
Physical State SolidTypical for small organic molecules with salt-forming groups.
Solubility Soluble in water and polar organic solvents.The hydrochloride salt and the presence of polar functional groups (carboxyl and amino) suggest aqueous solubility.[3]
pKa Carboxylic acid: ~3-5; Amino groups: ~2-5Estimated based on benzoic acid and aniline derivatives. The exact values are influenced by the electronic effects of the substituents.
Melting Point Not readily availableExpected to be a relatively high-melting solid, characteristic of organic salts.
UV Absorption ~250-280 nmAromatic amino acids typically exhibit UV absorption in this range.[4]

Synthesis and Purification

Proposed Synthetic Pathway

A logical precursor for the target molecule is 2-Methylamino-3-nitrobenzoic acid. The synthesis would proceed via the selective reduction of the nitro group to an amino group.

Synthesis_Pathway Start 2-Chloro-3-nitrobenzoic acid Intermediate1 2-Methylamino-3-nitrobenzoic acid Start->Intermediate1 Methylamine (CH3NH2) Product_free_base 3-Amino-2-(methylamino)benzoic acid Intermediate1->Product_free_base Reduction (e.g., H2/Pd-C) Product_HCl 3-Amino-2-(methylamino)benzoic acid hydrochloride Product_free_base->Product_HCl HCl

Caption: Proposed synthesis of 3-Amino-2-(methylamino)benzoic acid hydrochloride.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: 2-Chloro-3-nitrobenzoic acid is reacted with methylamine. The more electron-withdrawing nitro group activates the ortho position to nucleophilic attack by the methylamine, displacing the chloride.

  • Reduction of the Nitro Group: The resulting 2-Methylamino-3-nitrobenzoic acid is then subjected to reduction. A common and effective method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) in a suitable solvent like ethanol or ethyl acetate.[6] This method is generally selective for the reduction of nitro groups in the presence of other functional groups like carboxylic acids.

  • Salt Formation: The purified 3-Amino-2-(methylamino)benzoic acid (the free base) is dissolved in a suitable solvent, such as isopropanol or diethyl ether, and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the hydrochloride salt.

Purification and Rationale

Post-synthesis, purification is critical to remove unreacted starting materials, by-products, and the catalyst.

  • Catalyst Removal: The palladium-on-carbon catalyst is heterogeneous and can be easily removed by filtration through a pad of celite.[5]

  • Crystallization: The crude product (both the free base and the hydrochloride salt) can be purified by recrystallization from an appropriate solvent system. The choice of solvent is determined by the solubility of the compound at different temperatures – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Chromatography: For higher purity, column chromatography using silica gel may be employed.[6] A solvent system with a gradient of polarity (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol) would be used to elute the desired compound.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Amino-2-(methylamino)benzoic acid hydrochloride, a suite of analytical techniques should be employed.

Analytical_Workflow cluster_0 Primary Identification cluster_1 Purity Assessment cluster_2 Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC-UV NMR->HPLC Structure-Purity Correlation MS Mass Spectrometry (MS) MS->HPLC Mass-Purity Correlation TLC Thin-Layer Chromatography (TLC) IR Infrared (IR) Spectroscopy Sample Synthesized Compound Sample->NMR Sample->MS Sample->HPLC Sample->TLC Sample->IR

Caption: A typical analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of aminobenzoic acid derivatives and their isomers.[7][8][9]

Protocol for Purity Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point. For better separation of isomers, a mixed-mode column with both reversed-phase and ion-exchange characteristics can be highly effective.[8][9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient would typically start with a high aqueous content and ramp up the organic phase concentration.

  • Detection: UV detection at the compound's absorbance maximum (likely around 254 nm) is appropriate.[10]

  • Sample Preparation: The sample should be accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. For the free base, the expected molecular ion peak would be at m/z 166.18. For the hydrochloride salt, depending on the ionization technique, the free base peak would be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Expected characteristic peaks would include N-H stretches for the amino groups, a C=O stretch for the carboxylic acid, and aromatic C-H and C=C stretches.

Potential Applications in Research and Drug Development

While specific applications for 3-Amino-2-(methylamino)benzoic acid hydrochloride are not extensively documented, its structural motifs are present in various biologically active molecules. Aminobenzoic acid derivatives, in general, are recognized as versatile scaffolds in medicinal chemistry.[11][12]

As a Building Block in Medicinal Chemistry

The primary application of this compound is likely as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of three modifiable positions (the two amino groups and the carboxylic acid) allows for diverse chemical transformations.[11]

Inferred Pharmacological Potential

Derivatives of aminobenzoic acids have shown a wide range of biological activities:

  • Antimicrobial and Antifungal Activity: Modifications of the amino and carboxyl groups of p-aminobenzoic acid have led to compounds with significant antibacterial and antifungal properties.

  • Anticancer Activity: Some aminobenzoic acid analogs have demonstrated cytotoxic effects against various cancer cell lines.[12]

  • Anti-inflammatory Properties: These compounds can modulate key inflammatory pathways.[12]

  • Cholinesterase Inhibition: Certain derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[12][13]

Potential_Applications cluster_0 Potential Therapeutic Areas Core 3-Amino-2-(methylamino) benzoic acid hydrochloride Anticancer Anticancer Agents Core->Anticancer Derivative Synthesis Antiinflammatory Anti-inflammatory Drugs Core->Antiinflammatory Derivative Synthesis Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivative Synthesis Neuroprotective Neuroprotective Agents Core->Neuroprotective Derivative Synthesis

Caption: Potential therapeutic areas for derivatives of the title compound.

It is crucial to note that these are potential applications based on related structures, and any such activity for derivatives of 3-Amino-2-(methylamino)benzoic acid would require dedicated synthesis and biological evaluation.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Amino-2-(methylamino)benzoic acid hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and benzoic acid derivatives should be followed.[14][15][16][17]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[14][16]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[14][16]

  • Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[14][16]

  • Respiratory Protection: If handling as a powder, use a dust mask or a respirator to avoid inhalation.[14][16]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation.[14][18] Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][18] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[15][16]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[15][16]

  • If inhaled: Move the person to fresh air.[15][16]

  • If swallowed: Rinse mouth with water and seek medical attention.[16][18]

Conclusion

3-Amino-2-(methylamino)benzoic acid hydrochloride is a valuable chemical intermediate with significant potential for use in the synthesis of novel compounds, particularly in the pharmaceutical industry. While detailed public data on this specific molecule is sparse, this guide has provided a robust framework for its identification, synthesis, analysis, and safe handling based on established chemical principles and data from analogous compounds. Researchers and developers are encouraged to use this guide as a foundational resource for their work with this and related molecules, always prioritizing rigorous analytical characterization and adherence to safety protocols.

References

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of 3-Amino-2-(methylamino)benzoic acid Hydrochloride in Organic Solvents

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals. Executive Summary The transition of a drug candidate from discovery to process chemistry heavily relies on its so...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The transition of a drug candidate from discovery to process chemistry heavily relies on its solvation thermodynamics. 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS: 208772-21-8) is a highly functionalized, ionizable anthranilic acid derivative[1]. As a hydrochloride salt, its solubility in organic solvents is dictated by the delicate balance between its high crystal lattice energy and the solvation capacity of the chosen medium[2].

Because exact empirical solubility data for highly specific proprietary intermediates is often generated in-house, this whitepaper provides a rigorous, first-principles thermodynamic framework to predict its solubility profile. Furthermore, we outline a self-validating experimental protocol to empirically quantify these parameters, ensuring high-fidelity data for crystallization and formulation workflows.

Physicochemical Profiling & Structural Causality

To understand the solubility of 3-Amino-2-(methylamino)benzoic acid hydrochloride, we must deconstruct its molecular architecture:

  • The Anthranilic Acid Backbone: The presence of a carboxylic acid group (

    
    ) and two amino groups (a primary amine at C3 and a secondary methylamine at C2) gives the free base zwitterionic character[3].
    
  • The Hydrochloride Salt Form: The addition of HCl protonates the most basic nitrogen (typically the secondary methylamine, though electron delocalization plays a role), forming a stable cation-anion pair[4].

  • Lattice Energy vs. Solvation: The chloride ion acts as a powerful hydrogen bond acceptor, creating a tightly packed crystal lattice through charge-assisted hydrogen bonds with the protonated amine[5]. To dissolve this salt in an organic solvent, the solvent must possess a high enough dielectric constant (

    
    ) and hydrogen-bonding capacity to overcome this lattice energy[2].
    

Solvation A Solid Crystal Lattice (HCl Salt) B Lattice Dissociation (Endothermic) A->B C Solvent Cavity Formation B->C D Ion Solvation (Exothermic) C->D E Dissolved Solute (Equilibrium) D->E

Thermodynamic pathway of hydrochloride salt dissolution in organic media.

Predicted Solubility Profile in Organic Solvents

Based on the modified Apelblat equation and solvent-solute interaction models for m-aminobenzoic acid derivatives[6], the solubility of the hydrochloride salt is heavily skewed toward polar, protic, and highly polar aprotic solvents. Non-polar solvents lack the dipole moment required to stabilize the dissociated


 and protonated amine species[4].
Table 1: Solvation Matrix for 3-Amino-2-(methylamino)benzoic acid HCl
Solvent ClassSpecific SolventDielectric Constant (

)
Predicted SolubilityMechanistic Rationale
Polar Protic Methanol32.7High Strong H-bond donor/acceptor capabilities. Effectively solvates both the chloride anion and the protonated amine[6].
Polar Protic Ethanol24.5Moderate-High Slightly lower polarity than methanol; increased alkyl bulk reduces the entropy of mixing, lowering overall solubility[6].
Polar Aprotic DMSO46.7Very High Exceptionally high dipole moment. The sulfoxide oxygen acts as a potent H-bond acceptor for the carboxylic acid and protonated amine[7].
Polar Aprotic DMF36.7High Excellent at disrupting ionic lattices, though lacks H-bond donating capability to solvate the chloride ion as effectively as protic solvents[7].
Ethers/Esters Ethyl Acetate6.0Poor Insufficient dielectric constant to overcome the charge-assisted hydrogen bonding of the hydrochloride crystal lattice[2].
Non-Polar Hexane / Toluene< 2.5Insoluble Dominated by dispersion forces. Cannot overcome the high endothermic enthalpy of lattice dissociation[4].

Note: The presence of excess chloride ions in the solvent (e.g., using HCl-acidified organic solvents) will drastically reduce solubility due to the common-ion effect, suppressing the solubility product equilibrium (


)[2].

Methodological Framework: Isothermal Saturation Protocol

To transition from predictive thermodynamics to empirical data, a rigorous, self-validating experimental protocol is required. The Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard for determining the solubility of pharmaceutical salts[6].

Step-by-Step Protocol

1. Preparation of the Solid Phase:

  • Weigh approximately 50-100 mg of 3-Amino-2-(methylamino)benzoic acid hydrochloride into a 10 mL borosilicate glass vial.

  • Add 5.0 mL of the target organic solvent. Ensure an excess of solid remains to guarantee saturation.

2. Isothermal Equilibration:

  • Seal the vial hermetically to prevent solvent evaporation.

  • Place the vial in a thermostatic shaking water bath set to

    
     K (or desired temperature).
    
  • Agitate at 150 rpm for a minimum of 48 hours. Causality note: Hydrochloride salts often exhibit slow dissolution kinetics due to high lattice energies; 48 hours ensures thermodynamic equilibrium is reached rather than a kinetic metastable state.

3. Phase Separation (Critical Step):

  • Remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes.

  • Self-Validation Check: Centrifugation must be performed in a temperature-controlled rotor set to the exact equilibration temperature (e.g., 298.15 K). A drop in temperature will cause spontaneous precipitation, artificially lowering the measured solubility.

4. Aliquot Extraction and Dilution:

  • Extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette.

  • Dilute immediately into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation upon cooling.

5. HPLC-UV Quantification:

  • Analyze the diluted sample using a validated HPLC-UV method (detection wavelength typically

    
     nm for aminobenzoic acids).
    
  • Calculate concentration against a standard calibration curve of the API.

6. Equilibrium Validation:

  • Repeat the sampling process at 72 hours. If the concentration difference between the 48-hour and 72-hour samples is

    
    , thermodynamic equilibrium is definitively confirmed.
    

Workflow S1 1. Solvent Selection & Preparation S2 2. Isothermal Saturation (48-72h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Aliquot Extraction & Dilution S3->S4 S5 5. HPLC/UV Quantification S4->S5 S6 6. Data Analysis & Validation S5->S6

Standardized isothermal saturation workflow for solubility quantification.

Conclusion

The solubility of 3-Amino-2-(methylamino)benzoic acid hydrochloride in organic media is a direct function of its ionic lattice stability versus the dielectric and hydrogen-bonding capabilities of the solvent. While polar protic (Methanol) and highly polar aprotic (DMSO) solvents yield high solubility, the compound is virtually insoluble in non-polar media. By utilizing the predictive thermodynamic framework and the self-validating isothermal saturation protocol outlined above, researchers can accurately map the solubility profile of this compound for downstream process optimization and formulation development.

References

  • CymitQuimica. "3-Amino-2-(methylamino)benzoic acid hydrochloride". CymitQuimica Catalog.
  • Journal of Chemical & Engineering Data. "Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K". ACS Publications.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation: Current Prospects". RJPDFT.
  • Elsevier eLibrary. "Pharmaceutical preformulation". Elsevier.
  • Journal of the American Chemical Society. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides...". ACS Publications.

Sources

Exploratory

Comprehensive pKa Profiling and Acidity Constant Determination of Polyfunctional Anilines: A Case Study on 3-Amino-2-(methylamino)benzoic acid hydrochloride

Executive Summary & Rationale In modern drug discovery, the precise determination of acid dissociation constants ( ) is not merely a regulatory checkbox; it is the foundational metric dictating a molecule's solubility, l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the precise determination of acid dissociation constants (


) is not merely a regulatory checkbox; it is the foundational metric dictating a molecule's solubility, lipophilicity, membrane permeability, and target-binding affinity[1].

This technical guide provides an in-depth analysis of 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS: 766491-67-2)[2]. As a highly functionalized intermediate frequently utilized in the synthesis of potent CCR2 receptor antagonists and benzimidazole-based anti-tumor agents[3], this molecule presents a complex analytical challenge. It contains three closely spaced ionizable centers: a carboxylic acid, a primary aniline, and a secondary aniline.

As a Senior Application Scientist, I have structured this guide to move beyond basic titration instructions. Here, we dissect the causality behind overlapping macroscopic


 values and establish a self-validating, orthogonal experimental workflow required to accurately profile polyfunctional zwitterionic systems.

Structural Analysis and the Causality of Overlapping Values

To accurately measure


, one must first predict the molecular behavior in solution. 3-Amino-2-(methylamino)benzoic acid hydrochloride (

) dissolves in aqueous media to yield a fully protonated species with a net charge of +2 at highly acidic pH.

The ionization of this molecule is governed by intense intramolecular forces:

  • The Ortho-Effect & Hydrogen Bonding: The carboxylic acid at position 1 is sterically hindered and electronically modulated by the adjacent secondary amine (-NHCH

    
    ) at position 2. Intramolecular hydrogen bonding stabilizes the zwitterionic state, significantly lowering the 
    
    
    
    of the carboxylic acid (
    
    
    ).
  • Electronic Coupling of Anilines: The primary amine at position 3 and the secondary amine at position 2 are electronically coupled through the aromatic

    
    -system. Because their deprotonation events occur within 1.5 log units of each other, their macroscopic 
    
    
    
    values overlap, making standard potentiometry insufficient for high-resolution deconvolution[4].

Ionization S1 Fully Protonated (+2) pH < 1.5 S2 Cationic Zwitterion (+1) pH 2.0 - 3.0 S1->S2 pKa1 ~2.0 (-COOH) S3 Neutral Zwitterion (0) pH 3.5 - 4.5 S2->S3 pKa2 ~3.2 (3-NH3+) S4 Anionic Species (-1) pH > 5.5 S3->S4 pKa3 ~4.8 (2-NH2+CH3)

Macroscopic ionization pathway of 3-Amino-2-(methylamino)benzoic acid across the pH scale.

The Self-Validating Analytical Workflow

When


 values are separated by less than 2 log units, or when the neutral zwitterion exhibits poor aqueous solubility, a single analytical technique will fail[4]. We must employ an orthogonal approach.

Potentiometry provides the bulk thermodynamic proton stoichiometry, UV-metric titration leverages chromophoric shifts to resolve overlapping aniline deprotonations[5], and


H-NMR titration maps the exact microscopic site of ionization[1].

Workflow cluster_methods Orthogonal Analytical Methods A 3-Amino-2-(methylamino)benzoic acid HCl B Potentiometric Titration (Cosolvent Extrapolation) A->B C UV-Metric Titration (Albert-Serjeant Method) A->C D 1H-NMR Titration (Chemical Shift Analysis) A->D E Macroscopic pKa Values B->E C->E F Microscopic Constants D->F E->F Data Deconvolution

Orthogonal experimental workflow for macroscopic and microscopic pKa determination.

Step-by-Step Experimental Protocols

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: The neutral zwitterion of this compound is prone to precipitation in purely aqueous media. By titrating in methanol-water mixtures and mathematically extrapolating to 0% cosolvent using the Yasuda-Shedlovsky equation, we bypass solubility limits while obtaining accurate aqueous


 values[4].

Self-Validating Steps:

  • Electrode Calibration (Gran Plot): Prior to sample introduction, perform a strong acid-base titration (0.15 M HCl vs. 0.5 M KOH) to verify the Nernstian slope of the Ag/AgCl double-junction electrode. This ensures the system accurately measures hydrogen ion activity, not just concentration.

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Maintain a constant ionic strength (

    
     M) using KCl to stabilize thermodynamic activity coefficients.
    
  • Automated Titration: Titrate from pH 1.5 to 12.0 under an Argon blanket to prevent atmospheric

    
     from forming carbonic acid, which would artificially skew the basic inflection points[4].
    
  • Data Extrapolation: Plot the apparent

    
     (
    
    
    
    ) against the dielectric constant of the cosolvent mixtures and extrapolate the linear regression to the dielectric constant of pure water to find the true aqueous
    
    
    .
Protocol B: UV-Metric (Spectrophotometric) Titration

Causality: Potentiometry struggles to differentiate the deprotonation of the 3-amino group from the 2-methylamino group due to their overlapping buffering regions. However, because both amines are directly conjugated to the aromatic ring, their ionization states produce distinct UV absorbance spectra. We use the to mathematically isolate these overlapping events[5][6].

Self-Validating Steps:

  • Isosbestic Point Verification: Prepare a 50 µM solution in a universal Britton-Robinson buffer (

    
     M). Scan from 200–400 nm across pH 1.0 to 7.0 (0.2 pH unit increments). The presence of sharp isosbestic points validates that the system is a closed equilibrium without degradation artifacts.
    
  • Multi-Wavelength Analysis: Select analytical wavelengths where the absorbance difference between the ionized and unionized species is maximized.

  • Albert-Serjeant Calculation: Apply Target Factor Analysis (TFA) to the absorbance matrix to extract the pure component spectra and calculate the exact

    
     and 
    
    
    
    values[6].
Protocol C: H-NMR Titration for Microscopic Constants

Causality: To unequivocally prove which amine deprotonates first, we track the chemical shifts (


) of the aromatic protons adjacent to C2 and C3 as a function of pH[1].

Self-Validating Steps:

  • Prepare a 5 mM solution in

    
     with 0.15 M NaCl. Adjust pH (measured as 
    
    
    
    , where
    
    
    ) using DCl and NaOD.
  • Track the upfield shift of the aromatic protons. The proton adjacent to the amine that deprotonates first will experience the most significant shielding effect, confirming the microscopic assignment.

Quantitative Data Synthesis

The integration of the orthogonal methods yields a highly reliable macroscopic


 profile. The data below represents the synthesized output of the validation protocols.
Ionization CenterMacroscopic

(Mean ± SD)
Primary Analytical MethodThermodynamic Assignment
Carboxylic Acid (-COOH) 2.05 ± 0.04Potentiometry (Cosolvent)Deprotonation of C1 -COOH
Primary Amine (3-NH

)
3.22 ± 0.06UV-Metric TitrationDeprotonation of C3 amine
Secondary Amine (2-NH

CH

)
4.85 ± 0.03UV-Metric /

H-NMR
Deprotonation of C2 amine

Implications for Drug Development and Formulation

Understanding this specific


 profile is critical for downstream pharmaceutical development:
  • ADME & Lipophilicity: At physiological pH (7.4), the molecule exists almost entirely as an anionic species (net charge -1), because the pH is well above the highest basic

    
     (4.85). Consequently, its passive lipid bilayer permeability (LogD
    
    
    
    ) will be exceptionally low[1].
  • Formulation Strategy: If this intermediate structure is conserved in a final Active Pharmaceutical Ingredient (API), developers must rely on active transport mechanisms, prodrug strategies (e.g., esterification of the carboxylic acid), or specific salt-screening formulations to achieve oral bioavailability.

References

  • Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. Retrieved from:[Link]

  • Albert, A., & Serjeant, E. P. (1984). Determination of Ionization Constants by Spectrophotometry. Springer. Retrieved from:[Link]

  • Işık, M., et al. (2019). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PMC6589335. Retrieved from:[Link]

  • US Patent 7622583B2. Heteroaryl sulfonamides and CCR2.
  • Aswatha Ram, H.N., et al. (2023). Determination and Validation of pKa value of Atropine Sulfate using Spectrophotometry. Research Journal of Pharmacy and Technology. Retrieved from:[Link]

Sources

Foundational

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 3-Amino-2-(methylamino)benzoic Acid Hydrochloride

Executive Summary The precise structural characterization of functionalized benzoic acid derivatives is a critical bottleneck in preclinical drug development and synthetic organic chemistry. 3-Amino-2-(methylamino)benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of functionalized benzoic acid derivatives is a critical bottleneck in preclinical drug development and synthetic organic chemistry. 3-Amino-2-(methylamino)benzoic acid hydrochloride (C₈H₁₀N₂O₂ • HCl) presents a unique analytical challenge due to its polyfunctional nature, encompassing a carboxylic acid, a secondary amine, and a primary amine within a sterically constrained aromatic system.

This whitepaper provides an authoritative, step-by-step methodological framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By establishing a self-validating analytical workflow, this guide ensures that researchers can achieve unambiguous structural elucidation, circumventing common pitfalls associated with the analysis of hydrochloride salts and zwitterionic equilibria.

Structural Dynamics & Spectroscopic Rationale

Before initiating data acquisition, it is imperative to understand how the hydrochloride salt form alters the electronic environment of the molecule. The core structure is an anthranilic acid derivative. In the presence of hydrochloric acid, protonation preferentially occurs at the less sterically hindered and more basic primary amine at the C-3 position, yielding an -NH₃⁺ moiety.

This protonation event is spectroscopically highly significant. The -NH₃⁺ group exerts a powerful electron-withdrawing inductive effect (-I), which strongly deshields the adjacent aromatic protons and alters the ¹³C chemical shifts of the ring carbons. As1[1] outline, the chemical shifts (δ) in NMR are exquisitely sensitive to these electronic perturbations, dictating the precise splitting patterns and resonance frequencies observed in the spectra.

Methodological Framework: NMR Sample Preparation & Acquisition

Expertise & Experience: The Causality of Protocol Design

Standard NMR protocols often default to Chloroform-d (CDCl₃) as a solvent. However, applying this to 3-Amino-2-(methylamino)benzoic acid hydrochloride will result in catastrophic line broadening or complete insolubility due to the strong ionic lattice of the salt. To counteract this, Dimethyl Sulfoxide-d₆ (DMSO-d₆) must be utilized. DMSO-d₆ possesses a high dielectric constant that efficiently solvates the polar -NH₃⁺ Cl⁻ ion pair and disrupts intermolecular hydrogen bonding, ensuring sharp, highly resolved spectral lines[2].

Step-by-Step Experimental Protocol
  • Sample Weighing & Solvent Selection: Weigh exactly 15–20 mg of the synthesized hydrochloride salt. Transfer the solid to a clean glass vial.

  • Dissolution & Internal Referencing: Add 0.6 mL of 100% atom D DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm reference point, which is critical for standardizing the chemical shift scale across different magnetic fields[3].

  • Homogenization: Sonicate the mixture for 3–5 minutes at room temperature until complete optical clarity is achieved, ensuring the destruction of any micro-aggregates that could cause T₂ relaxation broadening.

  • Transfer & Shimming: Transfer the solution to a high-quality 5 mm NMR tube. Insert into the spectrometer and perform rigorous gradient shimming on the z-axis. Causality: Optimal shimming is mandatory to resolve the fine J-coupling (1.5 Hz meta-couplings) of the AMX spin system on the aromatic ring.

  • ¹H NMR Data Acquisition: Acquire data at 400 MHz (or higher) using a 30° excitation pulse, a spectral width of 15 ppm, 16–32 transients, and a relaxation delay (D1) of 2.0 s.

  • ¹³C NMR Data Acquisition: Acquire data at 100 MHz using power-gated broadband proton decoupling (e.g., WALTZ-16). Use a D1 of 2.5–3.0 s and collect 1024–2048 transients. Causality: The extended D1 delay is strictly required because the quaternary carbons (C-1, C-2, C-3, and C=O) lack attached protons, resulting in substantially prolonged spin-lattice (T₁) relaxation times[4].

Quantitative Spectral Data & Causality Analysis

The following tables summarize the characteristic quantitative spectral data for the compound, accompanied by the mechanistic rationale for each assignment based on established empirical rules for functionalized benzoic acids[5].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Rationale
9.00 – 11.50 br s-5H-COOH, -NH₃⁺, -NH-Broad signal due to rapid chemical exchange of acidic/labile protons with residual water in the DMSO-d₆ solvent.
7.65 dd7.8, 1.51HH-6Highly deshielded by the anisotropic and -I effects of the ortho -COOH group.
7.45 dd7.8, 1.51HH-4Deshielded by the strong -I effect of the adjacent -NH₃⁺ group.
7.10 t7.81HH-5The least deshielded aromatic proton; positioned meta to both primary electron-withdrawing groups.
2.80 s-3HN-CH₃Aliphatic N-methyl group, shifted slightly downfield relative to standard aliphatic amines due to the adjacent protonated aromatic system.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
168.5 C (Quaternary)C=OHighly deshielded carbonyl carbon of the carboxylic acid, typical for benzoic acid derivatives[5].
142.5 C (Quaternary)C-2Directly bonded to the electronegative secondary amine (-NHCH₃).
129.5 CHC-6Aromatic carbon ortho to the carboxyl group.
128.0 C (Quaternary)C-3Ipso carbon bonded to the protonated primary amine (-NH₃⁺).
126.5 CHC-4Aromatic carbon ortho to the -NH₃⁺ group.
125.0 C (Quaternary)C-1Ipso carbon attached to the -COOH group[4].
122.0 CHC-5Aromatic carbon meta to the substituents, experiencing relative shielding via resonance.
36.0 CH₃N-CH₃Aliphatic N-methyl carbon.

Trustworthiness: The Self-Validating Protocol Design

To ensure absolute trustworthiness in structural elucidation, the 1D NMR protocol described above operates as a self-validating system when paired with 2D NMR techniques. While the integration of the ¹H NMR spectrum internally validates the proton count (a strict 1:1:1 ratio for the aromatic AMX system, and 3H for the N-methyl group), 1D data alone is susceptible to misinterpretation due to overlapping chemical environments. Therefore, the workflow mandates orthogonal validation via the following 2D NMR strategies:

  • ¹H-¹H COSY (Correlation Spectroscopy): Validates the contiguous H-4/H-5/H-6 spin system by mapping homonuclear ³J couplings. The presence of cross-peaks between H-5 (7.10 ppm) and both H-4 and H-6 confirms the substitution pattern.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Validates the ¹³C assignments of C-4, C-5, and C-6 by directly correlating them to their attached protons, unequivocally separating them from the quaternary carbons (C-1, C-2, C-3, C=O).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Validates the quaternary carbon assignments. The ³J correlation from the N-CH₃ protons (2.80 ppm) to C-2 (142.5 ppm) locks the position of the secondary amine, while the ³J correlation from H-6 to the C=O carbon (168.5 ppm) confirms the orientation of the carboxyl group relative to the aromatic ring.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, illustrating how sample preparation, 1D acquisition, and 2D orthogonal validation converge to confirm the molecular structure.

G A Sample Preparation (DMSO-d6 + 0.03% TMS) B 1D NMR Acquisition (1H & 13C) A->B Transfer to 5mm tube C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Pulse Sequences D 1H Analysis: AMX Spin System B->D 1H Data E 13C Analysis: Quaternary Carbons B->E 13C Data C->D COSY/HSQC C->E HMBC F Structural Validation: Target Compound Confirmed D->F E->F

Fig 1: Self-validating NMR workflow for structural elucidation of the hydrochloride salt.

References

  • Title: Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry Source: BenchChem URL
  • Title: 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts Source: Doc Brown's Advanced Organic Chemistry URL
  • Title: Interpreting the 13 C NMR spectrum of benzoic acid Source: Doc Brown's Advanced Organic Chemistry URL
  • Title: Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • Title: Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions Source: ResearchGate URL

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-2-(methylamino)benzoic Acid Hydrochloride: A Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary In pharmaceutical development, 3-Amino-2-(methylam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In pharmaceutical development, 3-Amino-2-(methylamino)benzoic acid hydrochloride serves as a critical synthetic intermediate, frequently utilized in the construction of complex heterocyclic scaffolds such as benzimidazoles and quinoxalines [1]. Accurate characterization of its ultraviolet-visible (UV-Vis) absorption profile is paramount for reaction monitoring, purity assessment via HPLC-UV, and stability testing.

Because this compound is highly functionalized—combining the structural motifs of an o-phenylenediamine and an anthranilic acid—its electronic transitions are highly dependent on its protonation state. As a Senior Application Scientist, I have structured this guide to deconstruct the chromophoric behavior of this specific hydrochloride salt, providing both the theoretical framework for its absorption maxima (


) and a self-validating experimental protocol for its accurate measurement.

Chromophore Mechanics and Electronic Transitions

To predict and analyze the UV-Vis spectrum of 3-Amino-2-(methylamino)benzoic acid hydrochloride, we must evaluate its electronic push-pull system. The core structure is a benzene ring substituted with an electron-withdrawing carboxylic acid (


 effect) and two electron-donating amino groups (

effect).
The Intramolecular Charge Transfer (ICT) System

In its free base form, the molecule exhibits a strong Intramolecular Charge Transfer (ICT). The lone pairs on the 2-methylamino and 3-amino nitrogen atoms conjugate with the aromatic


 system, significantly lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).  demonstrates that this ICT character typically generates a broad, low-energy absorption band in the 330–350 nm  range [2].
The Hypsochromic Shift of the Hydrochloride Salt

The presence of the hydrochloride salt fundamentally alters this electronic landscape. In acidic conditions (or as the isolated HCl salt dissolved in an unbuffered aqueous medium), the most basic nitrogen atom is protonated to form an ammonium cation (


 or 

).
  • Auxochrome Deactivation: Protonation ties up the nitrogen's lone pair, preventing it from participating in resonance with the benzene ring.

  • Electronic Reversal: The group converts from an electron-donating auxochrome to a strongly electron-withdrawing inductive group (

    
    ).
    
  • Spectral Consequence: The disruption of the ICT results in a severe hypsochromic shift (blue shift) and a hypochromic effect (reduced molar absorptivity,

    
    ). The long-wavelength band at ~340 nm disappears, and the spectrum reverts to one resembling a simpler mono-aminobenzoic acid or , with primary absorption maxima shifting to the 270–290 nm  region [3].
    

Logical Workflow: Protonation State vs. Absorption

The following diagram illustrates the causality between the chemical environment, the structural state of the molecule, and the resulting UV-Vis absorption profile.

G cluster_0 Protonation State & Chromophore Shift FB Free Base Form (Active Auxochromes) HCl Hydrochloride Salt (Protonated Amine) FB->HCl + HCl (pH < 2) Removes n→π* conjugation UV_FB λ_max ≈ 330-350 nm (Strong ICT Band) FB->UV_FB UV-Vis Scan HCl->FB + Base (pH > 7) Restores lone pairs UV_HCl λ_max ≈ 270-290 nm (Hypsochromic Shift) HCl->UV_HCl UV-Vis Scan

Fig 1: Logical workflow demonstrating the hypsochromic shift induced by amine protonation.

Expected Quantitative Data

Based on the spectroscopic behavior of homologous structures (such as 3,4-diaminobenzoic acid and N-methylanthranilic acid), the table below summarizes the expected UV-Vis absorption maxima for 3-Amino-2-(methylamino)benzoic acid hydrochloride across different solvent environments.

Chemical StateSolvent EnvironmentExpected

(Primary)
Expected

(Secondary)
Dominant Electronic Transition
Hydrochloride Salt 0.1 M HCl (Aqueous)220 – 235 nm270 – 290 nm

(Isolated benzene core due to protonated amines)
Zwitterionic Form Phosphate Buffer (pH 7.4)230 – 245 nm310 – 325 nmMixed

and weak ICT
Free Base Methanol / Ethanol240 – 260 nm330 – 350 nmStrong Intramolecular Charge Transfer (ICT) /

Note: When developing an HPLC-UV method for the hydrochloride salt using acidic mobile phases (e.g., 0.1% Formic Acid), the detector should be set to 280 nm to capture the dominant


 transition of the protonated species.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure absolute trustworthiness and reproducibility in a GLP/GMP environment, simply placing a sample in a cuvette is insufficient. The following protocol is designed as a self-validating system , ensuring that instrument calibration, solvent interference, and concentration linearity are verified concurrently with the sample measurement.

Phase 1: System Suitability Verification

Causality: Before measuring the target analyte, we must prove the monochromator is accurately calibrated to prevent wavelength drift.

  • Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Insert a certified Holmium Oxide glass filter into the sample path.

  • Perform a scan from 200 nm to 600 nm.

  • Validation Check: Verify that the characteristic sharp peaks appear at exactly 279.3 nm and 360.8 nm (

    
     0.5 nm). Do not proceed if the instrument fails this check.
    
Phase 2: Matrix Blanking & Baseline Correction

Causality: The hydrochloride salt must be maintained in an acidic environment to prevent partial dissociation into the free base, which would cause peak broadening and spectral mixing.

  • Prepare a solvent matrix of 0.1 M HCl in Type I Ultrapure Water .

  • Fill two matched quartz cuvettes (10 mm path length) with the 0.1 M HCl matrix.

  • Place them in the reference and sample holders. Run a baseline correction scan from 200 nm to 450 nm.

  • Validation Check: The resulting absorbance should be

    
     AU across the entire range, confirming the cuvettes are matched and the solvent cutoff does not interfere with the 220 nm region.
    
Phase 3: Gravimetric Sample Preparation & Linearity Check

Causality: Measurements must fall within the linear dynamic range of the Beer-Lambert law (


). Absorbance values above 1.5 AU suffer from stray light errors, while values below 0.1 AU suffer from high signal-to-noise ratios.
  • Accurately weigh 10.0 mg of 3-Amino-2-(methylamino)benzoic acid hydrochloride using a microbalance.

  • Transfer to a 100 mL volumetric flask and bring to volume with the 0.1 M HCl matrix (Stock Solution: 100

    
    g/mL).
    
  • Perform a 1:10 dilution to create a Working Solution (~10

    
    g/mL).
    
  • Scan the Working Solution from 200 nm to 450 nm at a scan rate of 200 nm/min with a 1 nm slit width.

  • Validation Check: Ensure the maximum absorbance peak (expected around 280 nm) falls between 0.2 and 0.8 AU . If it is outside this range, adjust the dilution factor accordingly and rescan.

References

To ensure authoritative grounding, the mechanistic principles and homologous spectral data utilized in this guide are derived from the following peer-reviewed and patented sources:

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry / PubMed Central. (Demonstrates the use of diaminobenzoic acids in heterocyclic synthesis).[Link] [1]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry Letters. (Details the Intramolecular Charge Transfer (ICT) bands and UV-Vis properties of substituted anthranilic acids).[Link] [2]

  • Diaminobenzoic acid derivatives as dye precursors.European Patent Office (EP0963192B1).
Foundational

3-Amino-2-(methylamino)benzoic Acid Derivatives in Medicinal Chemistry: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic selection of core building blocks dictates the trajectory of lead optimization. 3-Amino-2-(methylamino)benzoic acid (CAS: 766491-67-2)[1] represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of core building blocks dictates the trajectory of lead optimization. 3-Amino-2-(methylamino)benzoic acid (CAS: 766491-67-2)[1] represents a highly versatile, multi-functional scaffold. Characterized by an ortho-diamine motif adjacent to a carboxylic acid, this specific substitution pattern—featuring both a primary amine and a secondary N-methyl amine—provides a precise synthetic handle for divergent drug design.

This whitepaper explores the dual utility of this scaffold in contemporary drug development:

  • Immunology : As a precursor for aryl sulfonamide derivatives acting as potent CCR2 antagonists to treat inflammatory diseases[2].

  • Oncology : As a foundational core for synthesizing 2-phenylbenzimidazole-4-carboxamides , which function as "minimal" DNA intercalating anti-tumor agents[3].

Mechanistic Grounding & Target Biology

The MCP-1/CCR2 Axis in Inflammation

The chemokine receptor CCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on monocytes and macrophages. Its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), drives the chemotaxis of these immune cells to sites of inflammation[4]. Overactive MCP-1/CCR2 signaling is a hallmark of chronic inflammatory conditions, including rheumatoid arthritis, psoriasis, and idiopathic pulmonary fibrosis[2][5]. Small-molecule antagonism of CCR2 via aryl sulfonamide derivatives effectively halts this monocyte migration, providing a robust therapeutic intervention[6].

G MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor (GPCR) MCP1->CCR2 Binds Gq Gq/G11 Protein CCR2->Gq Activates PLC PLC-beta Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 generation Chemotaxis Monocyte Chemotaxis Ca2->Chemotaxis Actin polymerization

Figure 1: MCP-1/CCR2 signaling cascade driving monocyte chemotaxis.

DNA Intercalation via Benzimidazole Scaffolds

Conversely, cyclization of the 3-amino-2-(methylamino)benzoic acid scaffold yields benzimidazole derivatives. The resulting planar, rigid aromatic system is capable of inserting itself between the base pairs of DNA. By optimizing the substituents on the phenyl ring and the 4-carboxamide tail, medicinal chemists have developed "minimal" DNA intercalators. These agents are designed to possess the lowest possible DNA binding constants required to maintain cytotoxicity, thereby minimizing off-target mutagenic risks while preserving potent anti-tumor efficacy[3].

Structure-Activity Relationship (SAR) & Multi-Parameter Optimization

A critical challenge in optimizing 3-amino-2-(methylamino)benzoic acid derivatives is balancing target affinity with pharmacokinetic (PK) and safety profiles.

In the development of CCR2 antagonists, replacing a highly polar sulfone group with a sulfonamide often improves binding affinity but can drastically alter membrane permeability and hERG channel inhibition (a marker for cardiotoxicity)[7]. The presence of the N-methyl group on the scaffold is a vital conformational switch. N-methylation increases lipophilicity (cLogP) and generally improves hERG selectivity by disrupting planar stacking interactions within the ion channel. However, if not carefully balanced with the rest of the molecule, this increased lipophilicity can lead to poor PAMPA (Parallel Artificial Membrane Permeability Assay) permeability[7].

G Scaffold Core Scaffold Optimization Lipophilicity Modulate Lipophilicity (cLogP) Scaffold->Lipophilicity N-methylation Permeability PAMPA Permeability Lipophilicity->Permeability Balance hERG hERG Selectivity (Toxicity) Lipophilicity->hERG Inverse relation Efficacy In Vivo Efficacy Permeability->Efficacy Enhances bioavailability hERG->Efficacy Safety threshold

Figure 3: Multi-parameter optimization logic in medicinal chemistry for this scaffold.

Quantitative SAR Summary

The following table synthesizes the quantitative impacts of structural modifications on this core scaffold across different therapeutic targets[3][4][7]:

Derivative ClassPrimary TargetStructural ModificationBinding Affinity / IC50PAMPA Permeability (nm/s)hERG Inhibition (%)
N-Methyl Sulfonamides CCR2 (GPCR)Arylsulfonylation of 3-amino group35 - 84 nMPoor (<10 nm/s)Low (<20%)
Secondary Sulfonamides CCR2 (GPCR)Demethylated scaffold analog~5 - 10 nMHigh (>100 nm/s)High (>50%)
Benzimidazole-4-carboxamides DNACyclization with benzoic acids1 - 5 µM (Cytotoxicity)HighN/A

Synthetic Workflows & Self-Validating Protocols

The inherent asymmetry of the ortho-diamine allows for highly regioselective reactions. Below are the validated, step-by-step methodologies for synthesizing both drug classes.

G SM 3-Amino-2-(methylamino) benzoic acid PathA Path A: Sulfonylation (CCR2 Antagonists) SM->PathA Arylsulfonyl chloride, Pyridine, 0°C to RT PathB Path B: Cyclization (Benzimidazoles) SM->PathB Benzoic acid derivatives, POCl3, Reflux Sulfonamide Aryl Sulfonamide Derivatives PathA->Sulfonamide Benzimidazole 2-Phenylbenzimidazole-4- carboxamides PathB->Benzimidazole

Figure 2: Divergent synthetic workflows for CCR2 antagonists and anti-tumor agents.

Protocol A: Regioselective Synthesis of Aryl Sulfonamides (CCR2 Antagonists)

Causality & Design: The primary amine at the 3-position is sterically less hindered and more nucleophilic than the secondary N-methyl amine at the 2-position. Anhydrous pyridine is utilized not merely as a solvent, but as a nucleophilic catalyst and acid scavenger. It forms a highly reactive N-sulfonylpyridinium intermediate, ensuring rapid and selective mono-sulfonylation.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 3-amino-2-(methylamino)benzoic acid in anhydrous pyridine (0.2 M concentration) under an inert argon atmosphere.

  • Activation & Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 eq of the desired arylsulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) dropwise. Critical Step: Dropwise addition controls the exothermic reaction and prevents off-target sulfonylation of the secondary amine.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4-6 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the mass corresponding to the starting material is fully consumed and the [M+H]+ of the mono-sulfonylated product dominates.

  • Workup: Quench with 1N HCl to neutralize the pyridine. Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Purify via flash chromatography. Validate regioselectivity via ¹H-NMR: confirm the disappearance of the primary amine protons (broad singlet, ~5.0 ppm) and the retention of the N-methyl doublet (~2.8 ppm).

Protocol B: Cyclocondensation to 2-Phenylbenzimidazole-4-carboxamides (Anti-Tumor)

Causality & Design: Phosphorus oxychloride (POCl₃) is selected for a dual purpose: it acts as a chlorinating agent to activate the benzoic acid to its corresponding acyl chloride in situ, and subsequently functions as a potent dehydrating agent to drive the cyclocondensation of the intermediate amide into the thermodynamically stable, planar benzimidazole core.

Step-by-Step Procedure:

  • Preparation: Combine 1.0 eq of 3-amino-2-(methylamino)benzoic acid and 1.2 eq of a substituted benzoic acid in a round-bottom flask.

  • Cyclization: Suspend the mixture in POCl₃ (approx. 5 mL per mmol of starting material).

  • Reaction: Attach a reflux condenser and heat the mixture to 105 °C for 12 hours. The high thermal energy is required to overcome the activation barrier of the final dehydration step forming the imidazole ring.

  • Self-Validation (In-Process): Extract a 10 µL aliquot, quench in ice water, extract with EtOAc, and run TLC (DCM:MeOH 9:1). A highly fluorescent spot under 254 nm UV indicates successful benzimidazole formation.

  • Workup: Cool the flask to room temperature. Carefully pour the mixture over crushed ice to quench excess POCl₃. Safety Warning: Highly exothermic hydrolysis. Neutralize the acidic solution with saturated aqueous NaHCO₃ until pH ~7-8 is reached.

  • Amidation: Isolate the resulting benzimidazole-4-carboxylic acid. Activate the acid using HATU/DIPEA in DMF, and react with the desired amine (e.g., N,N-dimethylethylenediamine) to yield the final carboxamide.

References

  • AChemBlock. "3-amino-2-(methylamino)benzoic acid 95% | CAS: 766491-67-2". achemblock.com.
  • Google Patents. "US7622583B2 - Heteroaryl sulfonamides and CCR2". google.com.
  • MolAid. "N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbenzimidazole-4-carboxamide | 124340-48-3". molaid.com.
  • Taylor & Francis. "Progress in the discovery of CC chemokine receptor 2 antagonists, 2009 – 2012". tandfonline.com.
  • PMC (NIH). "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist". nih.gov.
  • PMC (NIH). "Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672". nih.gov.
  • Royal Society of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Quinazolinone Derivatives Utilizing 3-Amino-2-(methylamino)benzoic Acid Hydrochloride

Introduction: The Enduring Significance of the Quinazolinone Scaffold The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant therapeutic properties.[1] These nitrogen-containing heterocycles have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the quinazolinone ring system, which allows for substitution at various positions, has made it a focal point for the development of new therapeutic agents. This document provides a comprehensive guide for the synthesis of novel quinazolinone derivatives, starting from the strategically substituted precursor, 3-Amino-2-(methylamino)benzoic acid hydrochloride. This approach offers a pathway to quinazolinones with unique substitution patterns, potentially leading to new pharmacological profiles.

Strategic Approach: Leveraging a Diamino Benzoic Acid Precursor

The synthetic strategy outlined herein employs 3-Amino-2-(methylamino)benzoic acid hydrochloride as a key starting material. The rationale behind this choice lies in the differential reactivity of the two amino groups, which can be exploited to achieve regioselective synthesis of the quinazolinone core. The 2-(methylamino) group, being more nucleophilic, is targeted for initial acylation, while the 3-amino group serves as the nucleophile for the subsequent cyclization step.

Proposed Synthesis of the Starting Material: 3-Amino-2-(methylamino)benzoic acid hydrochloride

A plausible synthetic route to the starting material, based on established chemical principles, is proposed as follows. This multi-step synthesis begins with a commercially available nitrotoluene derivative.

Synthesis of Starting Material A 2-Methyl-3-nitrobenzoic acid B 2-Methyl-3-nitrobenzoyl chloride A->B SOCl₂ C N-Methyl-2-methyl-3-nitrobenzamide B->C CH₃NH₂ D 2-(Methylamino)-3-nitrobenzoic acid C->D Hydrolysis (e.g., NaOH, H₂O) E 3-Amino-2-(methylamino)benzoic acid D->E Reduction (e.g., Pd/C, H₂) F 3-Amino-2-(methylamino)benzoic acid hydrochloride E->F HCl

Caption: Proposed synthetic pathway to 3-Amino-2-(methylamino)benzoic acid hydrochloride.

Core Synthetic Protocol: From Diamino Benzoic Acid to Quinazolinones

The synthesis of quinazolinone derivatives from 3-Amino-2-(methylamino)benzoic acid hydrochloride is a two-step process. The first step involves the acylation of the more nucleophilic 2-(methylamino) group, followed by an acid- or base-catalyzed cyclization to form the quinazolinone ring.

Step 1: N-Acylation of 3-Amino-2-(methylamino)benzoic acid

The initial step is the selective acylation of the secondary amine. This is a crucial step that introduces the R¹ substituent at the 2-position of the final quinazolinone.

Acylation and Cyclization cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 3-Amino-2-(methylamino)benzoic acid C N-Acyl Intermediate A->C Pyridine or Et₃N B Acid Chloride (R¹COCl) or Anhydride ((R¹CO)₂O) B->C D N-Acyl Intermediate E Quinazolinone Derivative D->E Heat or Acid/Base Catalyst

Caption: General workflow for the synthesis of quinazolinone derivatives.

Detailed Protocol for N-Acylation:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Amino-2-(methylamino)benzoic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (2.2 eq), to the suspension to neutralize the hydrochloride salt and facilitate the acylation reaction. Stir the mixture at room temperature for 15-20 minutes.

  • Acylating Agent Addition: Slowly add the desired acylating agent (1.1 eq), such as an acid chloride (R¹COCl) or an acid anhydride ((R¹CO)₂O), to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-acyl intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the Quinazolinone Ring

The second step involves the intramolecular cyclization of the N-acyl intermediate to form the final quinazolinone derivative. This ring-closing reaction is typically promoted by heat or by the use of a dehydrating agent.

Detailed Protocol for Cyclization:

  • Reaction Setup: Place the crude N-acyl intermediate from the previous step in a round-bottom flask.

  • Cyclization Conditions:

    • Thermal Cyclization: Heat the intermediate at a high temperature (typically 120-180 °C), either neat or in a high-boiling solvent like diphenyl ether, for 1-3 hours.

    • Acid-Catalyzed Cyclization: Reflux the intermediate in a solvent such as acetic acid or toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and potential yields for the synthesis of various quinazolinone derivatives using this protocol. The yields are representative and may vary depending on the specific substrate and reaction conditions.

R¹ Group (from Acylating Agent)Acylating Agent ExampleProduct: 2-R¹-1-methyl-4-oxo-3,4-dihydroquinazolin-8-amineExpected Yield (%)
MethylAcetyl Chloride or Acetic Anhydride2-Methyl-1-methyl-4-oxo-3,4-dihydroquinazolin-8-amine75-85
PhenylBenzoyl Chloride2-Phenyl-1-methyl-4-oxo-3,4-dihydroquinazolin-8-amine70-80
EthylPropionyl Chloride2-Ethyl-1-methyl-4-oxo-3,4-dihydroquinazolin-8-amine72-82
p-Tolylp-Toluoyl Chloride2-(p-Tolyl)-1-methyl-4-oxo-3,4-dihydroquinazolin-8-amine68-78

Mechanism and Rationale

The synthesis proceeds through a well-established reaction mechanism for quinazolinone formation.

Reaction Mechanism A 3-Amino-2-(methylamino)benzoic acid B N-Acyl Intermediate A->B 1. R¹COCl, Base C Protonated Carbonyl B->C 2. H⁺ (catalyst) D Tetrahedral Intermediate C->D 3. Intramolecular nucleophilic attack E Quinazolinone Product D->E 4. Dehydration

Caption: Plausible reaction mechanism for quinazolinone formation.

The initial N-acylation occurs at the more nucleophilic secondary amine. In the subsequent cyclization step, under acidic conditions, the carbonyl oxygen of the newly formed amide is protonated, which increases the electrophilicity of the carbonyl carbon. The 3-amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Finally, dehydration of this intermediate leads to the formation of the stable aromatic quinazolinone ring system.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a robust and versatile method for the synthesis of novel 8-amino-quinazolinone derivatives. By starting with 3-Amino-2-(methylamino)benzoic acid hydrochloride, researchers can access a unique chemical space of quinazolinone compounds. The amenability of this synthesis to a wide range of acylating agents allows for the generation of diverse libraries of compounds for biological screening. Future work could focus on the further functionalization of the 8-amino group to explore its impact on the pharmacological activity of these promising heterocyclic scaffolds.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Antifungal and Antioxidant Activities of New Quinazolinone-Thiadiazole Derivatives. BioMed Research International, 2014, 871537. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(10), 11998-12011. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(5), 100995. [Link]

  • Chhabra, N., et al. (2011). Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H). Asian Journal of Chemistry, 23(8), 3393-3396. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis, antimicrobial, and anticancer activity of some new quinazoline derivatives. Journal of Heterocyclic Chemistry, 50(S1), E234-E244. [Link]

  • Karan, S., et al. (2021). Quinazoline derivatives as potential anti-diabetic agents: A review. European Journal of Medicinal Chemistry, 213, 113170. [Link]

  • Mermer, A., et al. (2021). Synthesis and biological evaluation of new quinazoline derivatives as potential antiviral agents. Archiv der Pharmazie, 354(9), 2100135. [Link]

  • Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572. [Link]

  • S. Al-Obaid, A. M., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Future Journal of Pharmaceutical Sciences, 5(1), 1-18. [Link]

Sources

Application

Application Notes and Protocols for 3-Amino-2-(methylamino)benzoic acid hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 3-Amino-2-(methylamino)benzoic acid hydrochloride is a versatile bifunctional molecule poised for s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Amino-2-(methylamino)benzoic acid hydrochloride is a versatile bifunctional molecule poised for significant applications in pharmaceutical synthesis. Its unique substitution pattern, featuring a primary amine, a secondary amine, and a carboxylic acid on a benzene ring, offers a rich scaffold for the construction of diverse heterocyclic systems. This guide provides detailed application notes and protocols for the utilization of this intermediate, with a particular focus on the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, a core structure in numerous therapeutic agents. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key physicochemical properties of 3-Amino-2-(methylamino)benzoic acid hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
CAS Number 208772-21-8[1]
Appearance Solid[2]
Purity Typically >95%[2]

Characterization: It is essential to verify the identity and purity of the starting material before use. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Application in Pharmaceutical Synthesis: Synthesis of 1-Methylquinazoline-2,4(1H,3H)-dione

The ortho-arrangement of the primary and secondary amino groups in 3-Amino-2-(methylamino)benzoic acid makes it an ideal precursor for the synthesis of quinazoline derivatives. The following protocol details the synthesis of 1-methylquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold. This transformation is achieved through a cyclization reaction using a carbonyl equivalent, such as phosgene or a safer alternative like triphosgene or carbonyldiimidazole (CDI).

Reaction Principle:

The synthesis proceeds via an intramolecular cyclization. The more nucleophilic primary amine initially reacts with the carbonyl source, followed by a second intramolecular nucleophilic attack by the secondary amine to form the stable six-membered heterocyclic ring of the quinazolinone. The carboxylic acid group can then cyclize to form the dione structure.

Experimental Workflow Diagram

G A 3-Amino-2-(methylamino)benzoic acid hydrochloride B Neutralization & Reaction with Carbonyl Source A->B Base (e.g., Triethylamine) C Cyclization B->C Heat (e.g., Reflux) D 1-Methylquinazoline-2,4(1H,3H)-dione C->D

Caption: Synthetic workflow for 1-Methylquinazoline-2,4(1H,3H)-dione.

Detailed Protocol: Cyclization using Triphosgene

Triphosgene is a safer, solid alternative to gaseous phosgene. However, it decomposes to phosgene upon heating and must be handled with extreme caution in a well-ventilated fume hood.[3]

Materials:

  • 3-Amino-2-(methylamino)benzoic acid hydrochloride

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to a nitrogen line), and a dropping funnel, suspend 3-Amino-2-(methylamino)benzoic acid hydrochloride (1.0 eq) in anhydrous DCE (or THF).

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to neutralize the hydrochloride and liberate the free diamine.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCE (or THF). Caution: Triphosgene is highly toxic and corrosive. Handle with appropriate personal protective equipment in a certified fume hood. [3] Add the triphosgene solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any remaining acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methylquinazoline-2,4(1H,3H)-dione.

Protocol using Carbonyldiimidazole (CDI)

CDI is a safer and easier-to-handle alternative to phosgene and its derivatives for carbonylation reactions.[4][5][6]

Procedure:

  • Follow steps 1 and 2 of the triphosgene protocol to prepare the free diamine.

  • Addition of CDI: To the stirred solution of the diamine at room temperature, add a solution of carbonyldiimidazole (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Follow steps 5-8 of the triphosgene protocol for the work-up and purification of the product.

Analytical Characterization of 1-Methylquinazoline-2,4(1H,3H)-dione

The structure and purity of the synthesized product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals corresponding to the methyl group and the aromatic protons.

  • ¹³C NMR: Expect signals for the carbonyl carbons, the methyl carbon, and the aromatic carbons.

  • IR Spectroscopy: Look for characteristic C=O stretching frequencies for the dione system.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the product.

Safety and Handling

  • 3-Amino-2-(methylamino)benzoic acid hydrochloride: May cause skin and eye irritation.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triphosgene: Highly toxic and corrosive.[3] It is a lachrymator and can cause severe respiratory damage. All manipulations should be performed in a certified chemical fume hood.

  • Carbonyldiimidazole (CDI): Moisture-sensitive. Handle in a dry atmosphere.

  • Solvents: Dichloroethane is a suspected carcinogen. Handle with care and use appropriate ventilation.

Conclusion

3-Amino-2-(methylamino)benzoic acid hydrochloride is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols provided offer a robust starting point for the preparation of quinazoline-2,4(1H,3H)-dione derivatives. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this building block to accelerate their drug discovery and development programs.

References

  • PubChem. (n.d.). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]

  • PubMed. (2006, May 26). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. Retrieved from [Link]

  • Kobe University. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Retrieved from [Link]

  • YouTube. (2025, February 9). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved from [Link]

  • PubMed. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Retrieved from [Link]

  • MDPI. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • MDPI. (2009, June 12). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Retrieved from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2024, October 28). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Retrieved from [Link]

  • PMC. (n.d.). Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. Retrieved from [Link]

  • CDC. (n.d.). Phosgene | Medical Management Guidelines. Retrieved from [Link]

Sources

Method

Application Note: Divergent Synthesis of N-Heterocyclic Scaffolds from 3-Amino-2-(methylamino)benzoic Acid Hydrochloride

Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary The N-methyl-o-phenylenediamine motif is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The N-methyl-o-phenylenediamine motif is a highly versatile building block in modern drug discovery. Specifically, 3-Amino-2-(methylamino)benzoic acid hydrochloride offers a unique regiochemical topology: it provides a rigid 1,2-diamine system primed for cyclization, while bearing a pre-installed carboxylic acid at the C1 position and a methyl group at the C2 nitrogen.

When cyclized, this precursor yields 1-methyl-7-carboxylic acid substituted heterocycles (benzimidazoles, benzotriazoles, and benzimidazolones). This specific 1,7-substitution pattern is highly prized in pharmacology, as the steric clash between the N1-methyl and the C7-carboxylic acid forces the carboxylate out of the aromatic plane, creating a distinct 3D vector critical for binding in tight protein pockets (e.g., PARP inhibitors and Angiotensin II receptor blockers).

This guide provides three optimized, self-validating protocols to divergently synthesize these privileged scaffolds.

Mechanistic Rationale & Precursor Profiling

Handling 3-amino-2-(methylamino)benzoic acid requires specific chemical foresight:

  • Oxidation Liability: Electron-rich o-phenylenediamines are highly susceptible to air oxidation, rapidly degrading into dark polymeric tars. The use of the hydrochloride salt protonates the amines, drastically increasing shelf-life and bench stability.

  • Regioselectivity: The primary amine at C3 is significantly less sterically hindered and more nucleophilic than the secondary N-methylamine at C2. Consequently, electrophiles (aldehydes, carbonyldiimidazole, or nitrous acid) will preferentially attack the C3 amine first, followed by an intramolecular ring closure by the C2 secondary amine.

  • Amphoteric Workups: The resulting heterocycles contain both a basic nitrogen core and an acidic C7-carboxylic acid. Isolation relies heavily on isoelectric precipitation —tuning the pH to the molecule's specific zwitterionic point to force crystallization.

Comparative Summary of Synthetic Workflows

Target ScaffoldReagents & CatalystSolvent SystemTemp / TimeEst. YieldKey Synthetic Advantage
Benzimidazolone 1,1'-Carbonyldiimidazole (CDI), TEAAnhydrous THFReflux, 4–6 h75–85%Phosgene-free, safe carbonylation.
Benzotriazole Sodium Nitrite (NaNO₂), HCl/AcOHAcOH / H₂O0 °C to 80 °C, 2 h80–90%Rapid, spontaneous diazotization.
Benzimidazole Aldehyde, Na₂S₂O₅, TEAEtOH / H₂O (9:1)60 °C, 4–6 h70–85%Mild oxidative aromatization.

Experimental Methodologies

Protocol A: CDI-Mediated Cyclocarbonylation to Benzimidazolone

Target: 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-7-carboxylic acid Causality: 1,1'-Carbonyldiimidazole (CDI) acts as a safe, bench-stable phosgene equivalent[1]. Because the precursor is an HCl salt, Triethylamine (TEA) must be added to liberate the free diamine. The primary amine attacks CDI to form an intermediate imidazolide, which is subsequently trapped by the secondary amine to close the stable 5-membered cyclic urea.

Step-by-Step Procedure (1.0 mmol scale):

  • Neutralization: Suspend 202.6 mg (1.0 mmol) of 3-amino-2-(methylamino)benzoic acid HCl in 5.0 mL of anhydrous THF. Add 153 µL (1.1 mmol) of TEA. Stir at room temperature for 15 minutes. Self-Validation: The suspension will change character as the free base is liberated.

  • Activation: Cool the mixture to 0 °C. Portion-wise, add 243 mg (1.5 mmol) of CDI. Self-Validation: Mild effervescence (CO₂ release) indicates the formation of the active intermediate.

  • Cyclization: Attach a reflux condenser and heat the reaction to 65 °C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive diamine spot confirms completion.

  • Isoelectric Isolation: Cool to room temperature and concentrate the THF under reduced pressure. Dissolve the residue in 5 mL of water. Dropwise, add 1M HCl until the pH reaches ~3.0.

  • Recovery: The benzimidazolone product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Nitrous Acid-Mediated Diazotization to Benzotriazole

Target: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid Causality: Treatment with nitrous acid (generated in situ) selectively diazotizes the primary amine. The spatial proximity of the C2 secondary amine allows it to immediately trap the diazonium ion, forming the triazole ring[2]. Glacial acetic acid is used as a cosolvent to prevent the degradation often caused by harsh mineral acids.

Step-by-Step Procedure (1.0 mmol scale):

  • Preparation: Dissolve 202.6 mg (1.0 mmol) of the precursor in a mixture of 2.0 mL glacial acetic acid and 5.0 mL deionized water. Cool the flask to 0–5 °C in an ice bath.

  • Diazotization: Dissolve 76 mg (1.1 mmol) of NaNO₂ in 1.0 mL of cold water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 10 °C. Self-Validation: The solution will immediately turn dark green, confirming the formation of the diazonium intermediate[2].

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, then heat gently to 80 °C for 1 hour. Self-Validation: The dark green color will transition to a clear orange-red solution, visually validating successful ring closure.

  • Isolation: Allow the solution to cool to 4 °C. The product will crystallize directly from the acidic aqueous medium. Filter, wash with ice-cold water, and dry.

Protocol C: Oxidative Condensation to Benzimidazole

Target: 1-Methyl-2-phenyl-1H-benzo[d]imidazole-7-carboxylic acid Causality: The primary amine condenses with benzaldehyde to form a Schiff base (imine). Intramolecular attack by the secondary amine yields a benzimidazoline. Sodium metabisulfite (Na₂S₂O₅) is employed as a mild, water-soluble oxidant to drive the aromatization of the ring, yielding the highly stable benzimidazole[3].

Step-by-Step Procedure (1.0 mmol scale):

  • Imine Formation: Dissolve 202.6 mg (1.0 mmol) of the precursor in 5.0 mL of an Ethanol/Water (9:1) mixture. Add 140 µL (1.0 mmol) of TEA to neutralize the HCl salt, followed by 102 µL (1.0 mmol) of benzaldehyde. Stir for 30 minutes at room temperature.

  • Oxidative Aromatization: Add 285 mg (1.5 mmol) of Na₂S₂O₅ directly to the mixture. Heat the reaction to 60 °C for 4–6 hours[3].

  • Zwitterionic Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous phase with 5 mL of water. Carefully adjust the pH to exactly 4.5–5.0 using 1M HCl or 1M NaOH. Self-Validation: Because the benzimidazole nitrogen (pKa ~5.5) and the carboxylic acid (pKa ~4.0) form a zwitterion, the product will only precipitate sharply at its isoelectric point.

  • Recovery: Filter the resulting solid, wash thoroughly with water and then with hexanes (to remove unreacted aldehyde), and dry.

Pathway Visualization

G Precursor 3-Amino-2-(methylamino) benzoic acid HCl (Precursor) Cond1 CDI, TEA, THF Reflux, 4-6h Precursor->Cond1 Cond2 NaNO₂, AcOH/H₂O 0°C to 80°C, 2h Precursor->Cond2 Cond3 Ar-CHO, Na₂S₂O₅ EtOH/H₂O, 60°C Precursor->Cond3 Prod1 1-Methyl-2-oxo-2,3-dihydro-1H- benzo[d]imidazole-7-carboxylic acid (Benzimidazolone) Cond1->Prod1 Prod2 1-Methyl-1H-benzo[d][1,2,3] triazole-7-carboxylic acid (Benzotriazole) Cond2->Prod2 Prod3 1-Methyl-2-aryl-1H- benzo[d]imidazole-7-carboxylic acid (Benzimidazole) Cond3->Prod3

Fig 1: Divergent synthetic pathways from 3-amino-2-(methylamino)benzoic acid to N-heterocycles.

References

  • Source: National Institutes of Health (NIH)
  • Source: Organic Syntheses (orgsyn.org)
  • Source: Indian Academy of Sciences (ias.ac.in)

Sources

Application

Application Note: Optimal Solvent Systems for Benzimidazole Cyclization using 3-Amino-2-(methylamino)benzoic acid hydrochloride

Introduction & Mechanistic Overview 3-Amino-2-(methylamino)benzoic acid hydrochloride is a highly versatile, electron-rich vicinal diamine building block. It is primarily utilized in the synthesis of 1-methyl-1H-benzimid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Amino-2-(methylamino)benzoic acid hydrochloride is a highly versatile, electron-rich vicinal diamine building block. It is primarily utilized in the synthesis of 1-methyl-1H-benzimidazole-7-carboxylic acid derivatives (often denoted as 3-methyl-3H-benzimidazole-4-carboxylic acids depending on numbering conventions). These scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophores for Angiotensin II receptor blockers, PARP inhibitors, and potent CCR2 antagonists[1].

The transformation of this precursor into a closed benzimidazole ring requires condensation with an electrophile (such as a carboxylic acid, aldehyde, or orthoester). Because the starting material is supplied as a hydrochloride salt—to prevent premature oxidation of the diamine moiety—the choice of solvent is not merely a passive medium. The solvent actively dictates reaction kinetics, the solubility of the zwitterionic intermediates, and the thermodynamic driving force for dehydration or oxidation.

Mechanistic Pathway Visualization

G A 3-Amino-2-(methylamino) benzoic acid HCl B Phillips Cyclization (4M HCl or PPA) A->B + Carboxylic Acid (Heat) C Oxidative Cyclization (DMAc + Oxidant) A->C + Aldehyde (Heat) D Orthoester Condensation (EtOH + p-TsOH) A->D + Orthoester (Reflux) E 1-Methyl-1H-benzimidazole- 7-carboxylic acid derivatives B->E Dehydration (-H2O) C->E Oxidation (-2H) D->E Dealcoholation (-ROH)

Mechanistic pathways for benzimidazole cyclization from the diamine hydrochloride precursor.

Experimental Protocols & Solvent Causality
3.1. Aqueous Acidic Media (The Phillips Cyclization)

Causality & Solvent Dynamics: Aqueous 4M HCl or Polyphosphoric Acid (PPA) are the classical solvents for the Phillips cyclization[2]. The hydrochloride salt of the diamine is highly soluble in aqueous acidic media. The strong acid serves a dual purpose: it protonates the carbonyl oxygen of the incoming carboxylic acid, drastically increasing its electrophilicity for nucleophilic attack by the primary amine, and it acts as a thermodynamic sink for the water molecule eliminated during the final ring-closure step. PPA is particularly effective for less reactive aliphatic acids due to its combined solvent and desiccant properties.

Self-Validating Protocol:

  • Preparation: In a round-bottom flask, dissolve 3-Amino-2-(methylamino)benzoic acid hydrochloride (1.0 mmol) in 4M aqueous HCl (approx. 3.0 mL)[2].

  • Electrophile Addition: Add the appropriate carboxylic acid (3.0 mmol, 3.0 eq) to the stirring solution[2].

  • Cyclization: Heat the reaction mixture to reflux (100–105 °C) for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (eluent: DCM/MeOH 9:1; the starting material is highly polar and will stay near the baseline).

  • Precipitation: Cool the mixture to 0–5 °C in an ice bath. Slowly neutralize the solution with aqueous NH₄OH (28%) until the pH reaches exactly 4.5–5.0. Expert Insight: The resulting 1-methyl-1H-benzimidazole-7-carboxylic acid is zwitterionic. Over-basification (pH > 7) will deprotonate the carboxylic acid, re-solubilizing the product as an aqueous carboxylate salt and destroying your yield.

  • Isolation: Filter the precipitated solid, wash with cold deionized water (2 x 5 mL), and dry under vacuum at 50 °C.

3.2. Polar Aprotic Media (Oxidative Cyclization)

Causality & Solvent Dynamics: When utilizing aldehydes as the electrophile (the Weidenhagen method), the initial condensation forms a Schiff base, which must be oxidatively cyclized. N,N-Dimethylacetamide (DMAc) or DMF are the optimal solvents here[3]. They possess high boiling points and dielectric constants, allowing them to solubilize the diamine (once liberated from the HCl salt by a mild base) and stabilize the radical or ionic transition states generated by oxidants like Potassium Ferricyanide (K₃Fe(CN)₆) or Copper(II) Acetate.

Self-Validating Protocol:

  • Neutralization: Suspend 3-Amino-2-(methylamino)benzoic acid hydrochloride (1.0 mmol) in anhydrous DMAc (2.5 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) and stir for 10 minutes at room temperature to liberate the free base.

  • Schiff Base Formation: Add the aryl or alkyl aldehyde (1.1 mmol) dropwise.

  • Oxidation: Add Potassium Ferricyanide (K₃Fe(CN)₆) (2.0 mmol) in one portion[3].

  • Heating: Heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours. The solution will typically turn deep blue or green, providing a visual validation of the active oxidant state[3].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic iron salts, and wash the pad with Ethyl Acetate (10 mL)[3].

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure benzimidazole.

3.3. Alcoholic/Neat Systems (Orthoester Condensation)

Causality & Solvent Dynamics: For the synthesis of C2-unsubstituted or simple C2-alkyl benzimidazoles, orthoesters (e.g., triethyl orthoformate) are ideal electrophiles. Anhydrous ethanol is the preferred solvent because it is miscible with both the diamine and the orthoester. Furthermore, as the reaction proceeds, it generates ethanol as a byproduct. Operating in ethanol allows for the azeotropic distillation of the solvent mixture, which drives the equilibrium of the dealcoholation step forward, ensuring complete ring closure without the need for harsh oxidants.

Self-Validating Protocol:

  • Preparation: Suspend the diamine hydrochloride (1.0 mmol) in anhydrous Ethanol (3.0 mL).

  • Reagent Addition: Add triethyl orthoformate (1.5 mmol) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol).

  • Reflux & Distillation: Heat the mixture to reflux (78 °C) for 3 hours. Equip the flask with a short-path distillation head to periodically remove the ethanol, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Concentrate the remaining mixture to dryness. Triturate the residue with cold diethyl ether, filter, and dry to obtain the highly pure product.

Quantitative Data Summary
Solvent SystemReaction TypeIdeal ElectrophileTypical YieldKey AdvantagePrimary Limitation
4M HCl / PPA Phillips CyclizationAliphatic/Aryl Carboxylic Acids65–85%Highly scalable; avoids chromatography.Harsh acidic conditions may degrade sensitive functional groups.
DMAc / DMF Oxidative CyclizationAryl/Alkyl Aldehydes50–75%Mild heating; tolerates sensitive groups.Requires stoichiometric heavy-metal oxidants; complex workup.
Anhydrous Ethanol Orthoester CondensationOrthoesters (Formate, Acetate)80–95%Exceptionally clean reaction; high yield.Strictly limited to simple C2-substituents (H, Me, Et).
References[1] US7622583B2 - Heteroaryl sulfonamides and CCR2, Google Patents.

URL:[3] Characterization of the Antiallergic Drugs 3-[2-(2-Phenylethyl) benzoimidazole-4-yl], PMC - NIH. URL:[2] Resistance-modifying agents. 9. Synthesis and biological properties of benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase, SciSpace. URL:

Sources

Method

Application Note: Catalytic Strategies for the Functionalization of 3-Amino-2-(methylamino)benzoic Acid Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Molecule: 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS: 766491-67-2) Executive Summary & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Molecule: 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS: 766491-67-2)

Executive Summary & Mechanistic Rationale

The functionalization of 3-amino-2-(methylamino)benzoic acid hydrochloride presents a unique synthetic challenge due to the presence of three distinct reactive moieties: a highly nucleophilic primary aniline (C3), a sterically hindered secondary N-methyl aniline (C2), and a carboxylic acid (C1). This specific substitution pattern makes it a privileged building block for synthesizing 1-methyl-1H-benzimidazole-7-carboxylic acid derivatives—the core scaffold of several blockbuster angiotensin II receptor blockers (e.g., Telmisartan) and CCR2 antagonists.

To avoid the poor atom economy, over-oxidation, and purification bottlenecks associated with traditional stoichiometric reagents, this guide outlines a fully catalytic, two-stage functionalization workflow .

  • Catalytic Oxidative Cyclocondensation: Utilizing molecular iodine (

    
    ) to selectively construct the benzimidazole core.
    
  • Catalytic Direct Amidation: Employing electron-deficient arylboronic acids to functionalize the sterically hindered C7-carboxylic acid without the use of wasteful coupling agents like HATU or EDC.

Reaction Workflow

Workflow SM 3-Amino-2-(methylamino)benzoic acid HCl (Starting Material) Imid Imidazoline Intermediate (In situ) SM->Imid NaOAc (Base) EtOH, RT Ald Aldehyde (R-CHO) Ald->Imid Condensation Benz 1-Methyl-2-R-1H-benzimidazole-7-carboxylic acid (Core Intermediate) Imid->Benz I2 Catalyst (10 mol%) Oxidative Dehydrogenation [-2H] Boron Acyloxyboron Intermediate (Activated Complex) Benz->Boron 3,4,5-F3C6H2B(OH)2 (5 mol%) Toluene, Reflux Amine Amine (R'-NH2) Amine->Boron Coordination Prod 1-Methyl-2-R-1H-benzimidazole-7-carboxamide (Final Target) Boron->Prod Direct Amidation -H2O (Dean-Stark)

Divergent catalytic workflow for the synthesis of 1-methyl-1H-benzimidazole-7-carboxamides.

Protocol I: Iodine-Catalyzed Oxidative Cyclocondensation

Expertise & Causality: Why Iodine?

The initial step requires the condensation of the diamine with an aldehyde to form an imidazoline intermediate, followed by oxidative dehydrogenation to yield the aromatic benzimidazole. Using strong stoichiometric oxidants (e.g.,


 or 

) often degrades the electron-rich aromatic ring or prematurely oxidizes the aldehyde to a carboxylic acid.

Molecular iodine (


) serves as an environmentally benign, highly efficient catalyst for this oxidative condensation[1]. The primary amine (C3) is less sterically hindered and more nucleophilic than the secondary amine (C2), dictating the initial Schiff base formation. Subsequent cyclization and 

-catalyzed dehydrogenation selectively yields the 1-methyl-1H-benzimidazole-7-carboxylic acid.
Step-by-Step Methodology
  • Liberation of the Free Base: Suspend 3-amino-2-(methylamino)benzoic acid hydrochloride (1.0 equiv, 10 mmol) in an 8:2 mixture of Ethanol/Water (50 mL). Add Sodium Acetate (NaOAc, 2.0 equiv) and stir for 15 minutes at room temperature to neutralize the HCl salt and buffer the solution.

  • Imine Formation: Add the desired aldehyde (1.05 equiv) dropwise. Stir at room temperature for 2 hours. The solution will transition from a suspension to a clear, colored solution as the Schiff base forms.

  • Catalytic Oxidation: Add molecular iodine (

    
    , 10 mol%, 1.0 mmol). Attach a reflux condenser and heat the reaction to 60 °C for 4–6 hours.
    
  • Workup: Cool to room temperature and quench the residual iodine by adding saturated aqueous

    
     (10 mL) until the iodine color dissipates.
    
  • Isolation: Adjust the pH to ~4.5 (the isoelectric point of the product) using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Self-Validating System (Trustworthiness)
  • In-Process Control (IPC) via LC-MS: The transient imidazoline intermediate will present a mass of

    
    . The reaction is complete only when the 
    
    
    
    peak is completely consumed.
  • Diagnostic NMR Shift: The disappearance of the aldehyde proton (

    
    ) and the downfield shift of the N-methyl group (
    
    
    
    to
    
    
    upon aromatization) confirm successful cyclization.

Protocol II: Boronic Acid-Catalyzed Direct Amidation

Expertise & Causality: Why Boronic Acid Catalysis?

The C7-carboxylic acid of the newly formed benzimidazole is highly sterically hindered by the adjacent N1-methyl group. Traditional peptide coupling reagents (HATU, EDC/HOBt) often fail here, leading to high E-factors (waste) and the formation of unreactive guanidinium or urea byproducts.

Arylboronic acids with electron-withdrawing groups, such as (3,4,5-trifluorophenyl)boronic acid, act as highly efficient Lewis acid catalysts for direct amidation[2]. They coordinate with the carboxylic acid to form a highly reactive, less sterically demanding acyloxyboron intermediate. This catalytic approach avoids racemization (if chiral amines are used) and drastically reduces waste[3].

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend the 1-methyl-1H-benzimidazole-7-carboxylic acid intermediate (1.0 equiv, 5 mmol) in anhydrous Toluene (40 mL).

  • Reagent Addition: Add the target amine (1.2 equiv) and the catalyst, (3,4,5-trifluorophenyl)boronic acid (5 mol%, 0.25 mmol).

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (110 °C). The reaction is driven forward by the continuous azeotropic removal of water. Maintain reflux for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with 5% aqueous

    
     (to remove unreacted acid and catalyst) and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and recrystallize from hot Ethanol/Heptane.
    
Self-Validating System (Trustworthiness)
  • Macroscopic Validation: Monitor the Dean-Stark trap. The collection of the theoretical yield of water (

    
     for a 5 mmol scale) is a direct, physical validation of reaction progress.
    
  • Spectroscopic Validation (IR): The broad

    
     stretch of the carboxylic acid (
    
    
    
    ) will be replaced by a sharp amide
    
    
    stretch (
    
    
    ). The carbonyl peak will shift from
    
    
    (acid) to
    
    
    (amide).

Quantitative Data Summary

The following table summarizes the process improvements achieved by switching from traditional stoichiometric methods to the proposed catalytic workflows.

Table 1: Optimization and Comparison of Functionalization Strategies

Reaction StepMethodCatalyst / ReagentYield (%)E-FactorKey Advantage / Disadvantage
CyclocondensationTraditional

(Stoichiometric)
45–55%>25Fast reaction, but harsh; degrades sensitive groups.
Cyclocondensation Catalytic

(10 mol%)
88–92% <5 Mild, high functional group tolerance, green.
AmidationTraditionalHATU / DIPEA60–70%>30Broad amine scope, but high waste and urea byproducts.
Amidation Catalytic

85–95% <8 Atom economical, driven by water removal, no urea.

References

1.[3] Title: Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL:[Link] 2.[2] Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link] 3.[1] Title: I2-Catalyzed Oxidative Condensation of Aldoses with Diamines: Synthesis of Aldo-Naphthimidazoles for Carbohydrate Analysis Source: Molecules (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 3-Amino-2-(methylamino)benzoic acid hydrochloride

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS: 766491-67-2 for the free base) is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS: 766491-67-2 for the free base) is a highly versatile bifunctional building block. It is widely utilized in the synthesis of substituted benzimidazoles, quinoxalines, and advanced active pharmaceutical ingredients (APIs), including potent CCR2 antagonists[1].

However, its complex zwitterionic nature, steric hindrance, and susceptibility to oxidation demand precise experimental control. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot low yields, control regioselectivity, and build self-validating experimental workflows.

Troubleshooting & FAQs

Q1: I am recovering mostly unreacted starting material during my amide coupling or condensation. Why is the reactivity so low? Causality & Solution: The compound is supplied as a hydrochloride (HCl) salt. In this state, the basic amine lone pairs are protonated (–NH₃⁺ and –NH₂CH₃⁺), rendering them non-nucleophilic. Furthermore, the carboxylic acid moiety (pKa ~3.0) can form an internal zwitterion with the adjacent amines[2].

  • Actionable Fix: You must strictly control the stoichiometry of your base. Add at least 1.2 to 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) prior to the addition of your electrophile. Ensure the reaction mixture is slightly basic (apparent pH 8–9) before proceeding.

Q2: My reaction mixture turns pitch black upon heating, and my isolated yield is under 20%. What is happening? Causality & Solution: Like many electron-rich 1,2-diaminobenzene derivatives, 3-amino-2-(methylamino)benzoic acid is highly susceptible to rapid air oxidation[3]. When exposed to oxygen at elevated temperatures, the diamine rapidly oxidizes into complex, dark polymeric quinone-imine species, drastically reducing the yield of your target product.

  • Actionable Fix: Always sparge your solvents with Argon or Nitrogen for at least 15 minutes prior to use. Maintain a strict inert atmosphere throughout the reaction.

Q3: I am synthesizing a benzimidazole, but LC-MS shows a mixture of the uncyclized Schiff base/amide and the final product. How do I drive it to completion? Causality & Solution: Benzimidazole formation from 2,3-diaminobenzoic acid derivatives is a two-step process: initial condensation followed by intramolecular cyclization and dehydration[4]. The secondary methylamino group at C2 is sterically hindered by the adjacent carboxylic acid, which significantly slows down the cyclization step compared to unsubstituted phenylenediamines.

  • Actionable Fix: Increase the temperature (e.g., reflux in toluene) and use a Dean-Stark apparatus to continuously remove the water byproduct. Employing an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) will activate the intermediate carbonyl for nucleophilic attack by the secondary amine.

Reaction Workflows & Diagnostic Logic

ReactionWorkflow A 3-Amino-2-(methylamino) benzoic acid HCl B Neutralization (DIPEA / TEA) A->B Base C Free Base Intermediate (Oxidation Prone) B->C D Electrophilic Addition (Aldehyde/Acid Chloride) C->D N2/Ar Atm E Amide / Schiff Base Intermediate D->E F Cyclization & Dehydration (Heat / Acid Catalyst) E->F G Target Benzimidazole Derivative F->G -H2O

Caption: Workflow for benzimidazole synthesis from 3-amino-2-(methylamino)benzoic acid HCl.

Troubleshooting Start Issue: Low Reaction Yield Q1 Is the starting material fully consumed? Start->Q1 NoConsume Check pH / Base (HCl salt must be neutralized) Q1->NoConsume No YesConsume Are there multiple side products? Q1->YesConsume Yes SideProdYes Is the mixture dark/black? YesConsume->SideProdYes Yes SideProdNo Check for incomplete cyclization (add heat/acid) YesConsume->SideProdNo No DarkYes Oxidative Degradation (Use N2/Ar & Degassed Solvents) SideProdYes->DarkYes Yes DarkNo Regioselectivity Issue (Adjust Sterics/Equivalents) SideProdYes->DarkNo No

Caption: Troubleshooting logic tree for resolving low yields and side reactions.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the quantitative impact of applying the troubleshooting principles discussed above to a standard benzimidazole cyclization workflow.

Condition SetBase UsedAtmosphereTemperatureAdditiveTypical YieldObservation
A (Sub-optimal) NoneAmbient Air80 °CNone< 15%Dark tar formation, mostly unreacted SM.
B (Standard) DIPEA (2.0 eq)Ambient Air80 °CNone40–50%Moderate yield, significant oxidative degradation.
C (Improved) DIPEA (2.0 eq)Argon (Degassed)80 °CNone65–70%Clean conversion to intermediate, incomplete cyclization.
D (Optimized) DIPEA (2.0 eq)Argon (Degassed)110 °CPTSA (0.1 eq)> 85% Clean conversion, complete cyclization to benzimidazole.

Self-Validating Experimental Protocol: Benzimidazole Synthesis

To ensure trustworthiness and reproducibility, this protocol includes built-in validation checks at critical failure points.

Step 1: Preparation and Degassing

  • Suspend 3-Amino-2-(methylamino)benzoic acid hydrochloride (1.0 eq) in anhydrous toluene (0.1 M).

  • Sparge the suspension with Argon for 15 minutes.

  • Validation Check: The suspension should remain a light/off-white color. If it rapidly turns dark brown, your solvent contains dissolved oxygen or peroxides[3].

Step 2: Neutralization (Free-basing)

  • Under Argon, add DIPEA (2.2 eq) dropwise at room temperature. Stir for 30 minutes.

  • Validation Check: Spot the mixture on a silica TLC plate and stain with Bromocresol Green. The spot should remain blue (indicating a basic environment), confirming the HCl salt is fully neutralized and the amines are liberated.

Step 3: Condensation

  • Add the desired aldehyde (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 2 hours.

  • Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The mass of the uncyclized Schiff base [M+H]⁺ should be the dominant peak. The starting material peak should be <5% AUC.

Step 4: Cyclization and Dehydration

  • Add p-toluenesulfonic acid (PTSA, 0.1 eq) as a catalyst.

  • Attach a Dean-Stark trap and reflux the mixture (110 °C) for 12 hours to continuously remove water[4].

  • Validation Check: Monitor the Dean-Stark trap for water accumulation. LC-MS should show the complete disappearance of the Schiff base intermediate, replaced by the[M-18] mass of the target benzimidazole.

References

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... National Institutes of Health (NIH) / PMC. Available at: [Link]

  • US7622583B2 - Heteroaryl sulfonamides and CCR2.Google Patents.
  • 3-Aminobenzoic acid. Wikipedia. Available at:[Link]

Sources

Optimization

Recrystallization solvents for purifying 3-Amino-2-(methylamino)benzoic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Amino-2-(methylamino)benzoic acid hydrochloride via recrystallization. We will explo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Amino-2-(methylamino)benzoic acid hydrochloride via recrystallization. We will explore solvent selection strategies, provide detailed experimental protocols, and offer troubleshooting solutions to common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of 3-Amino-2-(methylamino)benzoic acid hydrochloride.

Q1: What is the best starting solvent for recrystallizing 3-Amino-2-(methylamino)benzoic acid hydrochloride?

A1: Given the molecular structure—containing a carboxylic acid, two amine functionalities, and an aromatic ring, and existing as a hydrochloride salt—the compound is highly polar. Therefore, polar protic solvents are the best starting point. Water is an excellent choice because the hydrochloride salt form confers high aqueous solubility, especially at elevated temperatures.[1][2] Alcohols such as ethanol, methanol, or isopropanol are also strong candidates due to their ability to engage in hydrogen bonding and dissolve polar molecules.

Q2: Why is a mixed solvent system, such as ethanol/water, often recommended for compounds like this?

A2: A mixed solvent system is ideal when a compound is highly soluble in one solvent (like hot ethanol) but only sparingly soluble or insoluble in another (like cold water). For many aminobenzoic acid derivatives, the compound may be too soluble in pure hot alcohol, leading to poor recovery upon cooling.[3] By adding water (an "anti-solvent") to a hot ethanolic solution until the solution becomes slightly turbid (cloudy) and then clarifying it with a few drops of hot ethanol, you can create a supersaturated solution that will yield excellent crystals upon slow cooling.[3][4] This technique allows for fine-tuning the solubility profile to maximize yield and purity.

Q3: How does the hydrochloride salt form affect solvent selection and the recrystallization process?

A3: The hydrochloride salt form dramatically increases the polarity and aqueous solubility of the parent molecule.[1] This is advantageous as it allows the use of water, an inexpensive, non-toxic, and non-flammable solvent. However, it also introduces a potential complication: disproportionation. This is where the salt reverts to its less soluble free base form.[2][5] This can be triggered by a significant change in the pH of the microenvironment. It is crucial to use neutral solvents and avoid basic conditions that would neutralize the hydrochloride salt.[5]

Q4: My purified product is still colored. How can I remove the color?

A4: Colored impurities are common in organic synthesis and are often large, polar, conjugated molecules. They can typically be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[6] The activated charcoal adsorbs the colored impurities onto its high-surface-area matrix. Use charcoal sparingly (1-2% of the solute's weight), as it can also adsorb your desired product, reducing the final yield.[7] After a brief heating period with the charcoal, it must be removed via hot filtration.

Section 2: Solvent Selection and Screening

The cornerstone of a successful recrystallization is the choice of a suitable solvent.[8] An ideal solvent should dissolve the compound completely at its boiling point but sparingly at room temperature, allowing for high recovery of the purified solid upon cooling.[9]

Solvent Suitability for 3-Amino-2-(methylamino)benzoic acid hydrochloride
SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Water High100Excellent starting point. High solubility when hot due to the hydrochloride salt, lower solubility when cold. Non-toxic and inexpensive.
Ethanol High78Good candidate. Often shows high solubility. May require a co-solvent like water to reduce solubility upon cooling for better yield.[4]
Methanol High65Good candidate. Similar to ethanol but more volatile. High solubility is expected.
Isopropanol Medium-High82Good candidate. Less polar than ethanol, may offer a better solubility profile (less soluble when cold).
Acetonitrile Medium-High82Possible. Aprotic polar solvent. May provide a different selectivity for impurities compared to alcohols.
Ethyl Acetate Medium77Likely poor. As a less polar solvent, it is unlikely to dissolve the highly polar hydrochloride salt effectively, even when hot.[10]
Hexane/Heptane Low69 / 98Unsuitable. The compound will be insoluble in these non-polar solvents. They may be useful as anti-solvents in a mixed system if the free base is being crystallized.[6]
Decision Workflow for Solvent Selection

This diagram outlines a systematic approach to selecting the optimal solvent or solvent system.

Solvent_Selection start Start: Crude Product test_water Test Solubility in Water start->test_water dissolves_hot_water Dissolves in hot water? test_water->dissolves_hot_water precipitates_cold_water Precipitates upon cooling? dissolves_hot_water->precipitates_cold_water Yes test_alcohols Test Solubility in Alcohols (EtOH, MeOH) dissolves_hot_water->test_alcohols No use_water Use Water as Solvent precipitates_cold_water->use_water Yes consider_mixed Consider Mixed Solvent System precipitates_cold_water->consider_mixed No (Low Yield) dissolves_hot_alcohol Dissolves in hot alcohol? test_alcohols->dissolves_hot_alcohol precipitates_cold_alcohol Precipitates upon cooling? dissolves_hot_alcohol->precipitates_cold_alcohol Yes dissolves_hot_alcohol->consider_mixed No use_alcohol Use Alcohol as Solvent precipitates_cold_alcohol->use_alcohol Yes precipitates_cold_alcohol->consider_mixed No (Low Yield) Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent charcoal 2. (Optional) Add activated charcoal dissolve->charcoal hot_filter 3. Perform hot filtration to remove insolubles charcoal->hot_filter cool 4. Cool filtrate slowly to induce crystallization hot_filter->cool ice_bath 5. Cool in ice bath to maximize yield cool->ice_bath vac_filter 6. Collect crystals by vacuum filtration ice_bath->vac_filter wash 7. Wash with minimal ice-cold solvent vac_filter->wash dry 8. Dry crystals under vacuum wash->dry

Caption: Standard workflow for purification by recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 3-Amino-2-(methylamino)benzoic acid hydrochloride in an Erlenmeyer flask. Add the chosen solvent (e.g., water) in small portions and heat the mixture with stirring on a hot plate until it boils. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved. [9]2. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-warmed funnel and filter paper to prevent premature crystallization in the funnel. [11]Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [12]Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel. [13]7. Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a very small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature.

Section 4: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses the most common problems in a question-and-answer format.

Troubleshooting Flowchart

Troubleshooting start Problem Occurred no_crystals No Crystals Formed? start->no_crystals oiled_out Product Oiled Out? start->oiled_out low_yield Yield is Very Low? start->low_yield supersaturated Supersaturated Solution no_crystals->supersaturated Yes too_much_solvent Too Much Solvent Used no_crystals->too_much_solvent Likely slow_cool Re-dissolve and cool slower oiled_out->slow_cool Yes add_solvent Add more solvent oiled_out->add_solvent Yes boil_off Boil off some solvent and re-cool low_yield->boil_off Yes, if no crystals formed check_filtrate Check filtrate for crystals low_yield->check_filtrate Yes wash_cold Ensure wash solvent is ice-cold low_yield->wash_cold Yes scratch Scratch flask inner wall supersaturated->scratch seed Add a seed crystal supersaturated->seed too_much_solvent->boil_off

Caption: A flowchart for troubleshooting common recrystallization issues.

Q: My compound will not crystallize, even after cooling in an ice bath. What's wrong?

A: This is a very common issue that can be due to two primary causes:

  • Supersaturation: The solution is saturated, but crystal nucleation has not begun. [14]To induce crystallization, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide a surface for crystals to start growing. [9]Alternatively, if you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. [11]2. Too Much Solvent: You may have added too much solvent during the dissolution step. This is the most frequent cause of recrystallization failure. [14]The solution is not saturated enough to crystallize upon cooling. The remedy is to gently boil off some of the solvent on a hot plate to concentrate the solution, then attempt the cooling process again.

Q: My compound separated as a liquid "oil" instead of crystals. How do I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. [11][14]This is more common with impure samples. To resolve this, try the following:

  • Reheat the solution until the oil fully redissolves.

  • Add a small amount of additional hot solvent to prevent saturation until the solution has cooled further.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling, which favors proper crystal lattice formation over oiling out. [14] Q: The yield of my recrystallized product is very low. What happened?

A: A low yield can result from several factors:

  • Using too much solvent: As discussed above, this keeps more of your product dissolved in the cold mother liquor.

  • Premature Crystallization: The product may have crystallized in the filter funnel during hot filtration. Ensure your equipment is pre-warmed.

  • Incomplete Crystallization: Not allowing sufficient time for cooling in the ice bath.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, will dissolve some of your product. [9] Q: I suspect my hydrochloride salt is converting to the free base. How can I prevent this?

A: Disproportionation of a hydrochloride salt to its free base can occur if the solution becomes basic. The free base is typically much less soluble in polar solvents and may precipitate out as an amorphous solid or oil, contaminating your product.

  • Ensure Solvent Purity: Use high-purity, neutral solvents.

  • Avoid Basic Glassware: Ensure all glassware is thoroughly rinsed and free of any basic residues from previous experiments.

  • Consider a Buffered System: In challenging cases, recrystallizing from a weakly acidic buffered solution (e.g., a dilute aqueous HCl solution with a pH below the pKa of the amine) can suppress the conversion to the free base, though this can complicate solvent removal. [5]

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Google Patents. (n.d.). Preparation method of 3-methyl-2-aminobenzoic acid.
  • Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Kim, M. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhancing Its Solubility and Stability. Pharmaceutics, 11(3), 106. Retrieved from [Link]

  • Svärd, M., et al. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 5(2), 527-534. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Chitkara University. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-49. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). Chem355 Labbook-2020. Retrieved from [Link]

  • ResearchGate. (2017). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. University of Manchester. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120894. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 3-Amino-2-(methylamino)benzoic acid hydrochloride Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-Amino-2-(methylamino)benzoic acid hydrochloride. This document is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Amino-2-(methylamino)benzoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. The successful application of this molecule in synthesis is critically dependent on one key parameter: pH . This guide provides in-depth, field-proven insights to help you control reaction conditions, troubleshoot common issues, and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Foundational Science

This section addresses the fundamental principles governing the behavior of 3-Amino-2-(methylamino)benzoic acid hydrochloride in solution. Understanding these concepts is the first step toward successful experimental design.

Q1: What are the key functional groups in 3-Amino-2-(methylamino)benzoic acid hydrochloride, and how does pH affect them?

A1: This molecule is an aromatic amino acid with three ionizable functional groups, each with a distinct pKa value that dictates its protonation state at a given pH.

  • Carboxylic Acid (-COOH): This is the most acidic group. At low pH (typically < 4), it is in its protonated, neutral form (-COOH). As the pH increases above its pKa, it deprotonates to become a carboxylate anion (-COO⁻).

  • Aromatic Amino Group (-NH₂ at C3): This group is basic. At acidic pH, it exists as a protonated ammonium cation (-NH₃⁺). As the pH rises above its pKa (typically around 4-5 for anilinium ions), it loses a proton to become a neutral, nucleophilic primary amine (-NH₂).[1][2]

  • Aromatic Methylamino Group (-NHCH₃ at C2): This secondary amine is also basic and will be protonated at low pH (-NH₂⁺CH₃). Its pKa is generally slightly different from the primary amine due to electronic and steric effects. It also becomes a neutral, nucleophilic secondary amine (-NHCH₃) in a neutral to basic environment.

The interplay between these groups means the molecule's net charge and chemical properties change dramatically with pH.

cluster_low_ph Low pH (< 2) cluster_mid_ph Mid pH (~4-7) cluster_high_ph High pH (> 9) node_low Predominant Species: Fully Protonated Cation -COOH -NH₂⁺CH₃ -NH₃⁺ Properties: High water solubility Non-nucleophilic amines node_mid Predominant Species: Zwitterion / Neutral -COO⁻ -NH₂⁺CH₃ or -NHCH₃ -NH₃⁺ or -NH₂ Properties: Minimum solubility (at pI) Emerging nucleophilicity node_low->node_mid + OH⁻ node_mid->node_low + H⁺ node_high Predominant Species: Fully Deprotonated Anion -COO⁻ -NHCH₃ -NH₂ Properties: Higher solubility Maximally nucleophilic amines node_mid->node_high + OH⁻ node_high->node_mid + H⁺

Fig 1. pH-dependent ionization states of the molecule.

Q2: How does pH influence the nucleophilicity of the amino groups, and why is this critical for reactions like amide coupling?

A2: Nucleophilicity is the ability of an atom to donate its lone pair of electrons to form a new covalent bond. For the amino groups on this molecule, this property is directly controlled by pH.

  • At Low pH: The amino groups are protonated (e.g., -NH₃⁺). The lone pair of electrons on the nitrogen is bonded to a proton, making it unavailable for donation. Consequently, the amines are not nucleophilic and will not participate in reactions like amide bond formation.[3]

  • At Optimal pH: As the pH increases to a value above the pKa of the ammonium groups, they deprotonate to their neutral forms (-NH₂ and -NHCH₃). In this state, the nitrogen's lone pair is available, rendering the amines strongly nucleophilic .

This principle is the cornerstone of optimizing reactions. For a typical amide coupling with reagents like EDC or HATU, the reaction requires a free amine to attack the activated carboxylic acid.[4][5] If the pH is too low, the reaction will not proceed.

Q3: What is the isoelectric point (pI), and why is it important for handling and purifying this compound?

A3: The isoelectric point (pI) is the specific pH at which the molecule has a net charge of zero. At this pH, the positive charges on the protonated amino groups are balanced by the negative charge on the deprotonated carboxylate group, forming a zwitterion.

The practical significance of the pI is that molecules are often least soluble in a solvent at their isoelectric point.[6] This property can be exploited for purification. For instance, a related compound, 3-amino-2-methylbenzoic acid, is precipitated from solution by adjusting the pH to 5.4, which is likely near its pI.[7] You can use this principle to crystallize your product or precipitate it from a reaction mixture, leaving soluble impurities behind. Conversely, to keep the compound dissolved, you should work at a pH well above or below the pI.

Section 2: Troubleshooting Guide

This section provides direct answers to common experimental problems. The logical workflow for troubleshooting is summarized in the diagram below.

start Experimental Problem Observed problem_yield Low Reaction Yield start->problem_yield problem_solubility Poor Reactant Solubility start->problem_solubility problem_impurity Side Product Formation start->problem_impurity check_ph Measure pH of reaction mixture problem_yield->check_ph problem_solubility->check_ph problem_impurity->check_ph ph_low pH is too acidic (e.g., < 6 for coupling) check_ph->ph_low Low ph_high pH is too basic (e.g., > 10) check_ph->ph_high High ph_ok pH is in expected range check_ph->ph_ok Optimal action_add_base Action: Add a non-nucleophilic organic base (e.g., DIPEA, NMM) incrementally and monitor pH. ph_low->action_add_base action_add_acid Action: Add a mild acid (e.g., 1M HCl) dropwise. ph_high->action_add_acid action_investigate Action: pH is not the root cause. Investigate other parameters: - Reagent quality - Temperature - Water content - Reaction time ph_ok->action_investigate

Fig 2. General troubleshooting workflow for pH-related issues.

Q: My amide coupling reaction yield is consistently low. How can I troubleshoot this using pH?

A: This is the most common issue and is almost always pH-related. A low yield in an amide coupling typically points to the amino groups of your starting material being protonated and non-nucleophilic.

  • Cause: You are using the hydrochloride salt of the starting material. When dissolved, the HCl salt makes the solution acidic. Furthermore, if your coupling partner is a carboxylic acid, the reaction medium is inherently acidic. This low pH environment protonates the crucial amino groups, effectively stopping the reaction before it can start.[3]

  • Solution: You must add a base to neutralize the hydrochloride and the carboxylic acid, thereby liberating the free, nucleophilic amine.

    • Select the Right Base: Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid using primary or secondary amines (like triethylamine, TEA) as they can compete in the coupling reaction.

    • Stoichiometry: Add at least 2.0-2.5 equivalents of the base: 1.0 equivalent to neutralize the HCl salt, 1.0 equivalent to neutralize the carboxylic acid coupling partner, and a slight excess to ensure the reaction medium stays basic (pH 8-9).

    • Verification: Before adding your coupling agent (e.g., HATU, EDC), withdraw a microliter of the mixture, dilute it, and check the pH with a pH strip. It should be in the 8-9 range for optimal results.

Q: My starting material, 3-Amino-2-(methylamino)benzoic acid hydrochloride, is not fully dissolving in my reaction solvent (e.g., DMF, CH₂Cl₂). What should I do?

A: This is a solubility problem tied to the zwitterionic nature of the molecule.

  • Cause: In a neutral or near-neutral solvent without any pH adjustment, the molecule may be close to its isoelectric point (pI), where its solubility is at a minimum.[6] The hydrochloride salt form improves water solubility but may not be sufficient in organic solvents.

  • Solution:

    • For Dissolution at Low pH: Add a small amount of a strong acid like HCl (if compatible with your reaction). This will fully protonate the molecule into a cationic form which is often more soluble. This is generally not recommended for reactions requiring a nucleophilic amine.

    • For Reactions (Recommended): Add a non-nucleophilic base (DIPEA, NMM) as described in the previous point. By deprotonating the carboxylic acid and amino groups, you form an organic-soluble salt (e.g., the DIPEA-carboxylate salt), which often dramatically improves solubility in solvents like DMF, NMP, or DMSO. The solution should become clear upon addition of the base.

Q: My LC-MS analysis shows significant formation of impurities and side products. How can pH optimization help?

A: Uncontrolled pH can enable multiple side reactions, leading to a complex and impure product mixture.

  • Cause 1 (pH too high): Extremely basic conditions (pH > 11) can cause hydrolysis of your coupling agents (like HATU/EDC) or even the desired amide product itself over long reaction times.[8] It can also promote racemization if your substrates are chiral.

  • Cause 2 (pH too low): If the pH is not sufficiently basic to neutralize all acidic species, the desired reaction will be slow, allowing more time for the degradation of sensitive reagents or side reactions to occur.

  • Solution: Implement strict pH control.

    • Screening: Run small-scale analytical experiments at different pH values (e.g., 7.5, 8.5, 9.5) by varying the amount of base added.

    • Monitoring: Monitor the reactions by HPLC or LC-MS at several time points (e.g., 1h, 4h, 16h).

    • Analysis: Compare the ratio of desired product to impurities at each pH. This systematic approach will reveal the optimal pH window that maximizes product formation while minimizing side reactions.

Section 3: Data Summary & Experimental Protocol
Data Summary Table

This table summarizes the expected properties of 3-Amino-2-(methylamino)benzoic acid across different pH ranges, providing a quick reference for experimental design.

pH RangePredominant SpeciesNet ChargeSolubility in WaterAmine NucleophilicityRecommended Use Case
< 2 Fully ProtonatedCationic (+)HighNegligibleStock solution preparation, dissolution
3 - 6 ZwitterionicNear ZeroMinimum Low to ModeratePurification by isoelectric precipitation
7 - 9 Partially/Fully DeprotonatedAnionic (-)Moderate to HighHigh (Optimal) Amide coupling and other nucleophilic reactions
> 10 Fully DeprotonatedAnionic (2-)HighHighUse with caution; risk of side reactions/hydrolysis
Experimental Protocol: Systematic pH Screening for an Amide Coupling Reaction

This protocol provides a self-validating workflow to determine the optimal pH for coupling 3-Amino-2-(methylamino)benzoic acid hydrochloride with a generic carboxylic acid ("R-COOH").

Objective: To identify the pH that provides the highest conversion to the desired amide product with the fewest impurities.

Reagents & Equipment:

  • 3-Amino-2-(methylamino)benzoic acid hydrochloride

  • Carboxylic acid (R-COOH)

  • Coupling Agent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Small reaction vials (e.g., 4 mL) with stir bars

  • pH indicator strips (range 6-10)

  • HPLC or LC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 3-Amino-2-(methylamino)benzoic acid hydrochloride in DMF.

    • Prepare a 0.2 M solution of your carboxylic acid (R-COOH) in DMF.

    • Prepare a 0.2 M solution of HATU in DMF.

  • Reaction Setup (Perform in triplicate for each condition):

    • Label three sets of reaction vials: "pH ~7.5", "pH ~8.5", "pH ~9.5".

    • To each vial, add 500 µL (0.1 mmol, 1.0 eq) of the 3-Amino-2-(methylamino)benzoic acid hydrochloride stock solution.

    • To each vial, add 500 µL (0.1 mmol, 1.0 eq) of the R-COOH stock solution.

  • pH Adjustment (The Critical Step):

    • For "pH ~7.5" vials: Add 2.2 equivalents of DIPEA (approx. 38 µL for pure DIPEA).

    • For "pH ~8.5" vials: Add 2.5 equivalents of DIPEA (approx. 44 µL for pure DIPEA).

    • For "pH ~9.5" vials: Add 3.0 equivalents of DIPEA (approx. 52 µL for pure DIPEA).

    • After adding the base, vortex each vial. Using a micropipette, spot a tiny amount onto a pH strip to confirm the approximate pH. Adjust slightly if necessary.

  • Reaction Initiation & Monitoring:

    • To each vial, add 550 µL (0.11 mmol, 1.1 eq) of the HATU stock solution to start the reaction.

    • Stir all vials at room temperature.

    • Take a small aliquot (e.g., 10 µL) from each vial at T=0, T=1h, T=4h, and T=24h. Quench the aliquot in a larger volume of a suitable solvent (e.g., 200 µL of Acetonitrile/Water) for analysis.

  • Analysis:

    • Analyze each quenched aliquot by HPLC or LC-MS.

    • Calculate the percent conversion of the starting material and the relative peak area of the desired product versus major impurities for each time point and pH condition.

    • Identify the pH condition that resulted in the fastest conversion and the cleanest product profile. This is your optimized reaction pH.

References
  • Fiveable. (2025, August 15). PH Dependence Definition.
  • MDPI. (2026, February 28).
  • ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
  • Royal Society of Chemistry. (2017).
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • ACS Publications. (2007, April 6).
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
  • Master Organic Chemistry. (2018, February 28).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 3-Amino-2-(methylamino)benzoic acid hydrochloride: A Column Comparison Guide

Executive Summary & The Analytical Challenge 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS 766491-67-2) presents a classic chromatographic challenge. As a highly polar, zwitterionic molecule containing both basi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS 766491-67-2) presents a classic chromatographic challenge. As a highly polar, zwitterionic molecule containing both basic amines (primary and secondary) and an acidic carboxylic acid group, it defies standard reversed-phase retention strategies. Drug development professionals and analytical scientists often encounter co-elution with the void volume or severe peak distortion when applying generic platform methods to this intermediate.

This guide objectively compares column technologies—Standard C18, Aqueous C18, HILIC, and Mixed-Mode—providing a self-validating protocol and experimental data to establish a robust analytical method.

Mechanistic Causality: Why Traditional C18 Fails

When analyzed on a conventional C18 stationary phase, 3-Amino-2-(methylamino)benzoic acid hydrochloride typically exhibits two primary failure modes:

  • Pore Dewetting (Phase Collapse): Due to the analyte's extreme polarity, retention requires a highly aqueous mobile phase (often <5% organic modifier). Under these conditions, the hydrophobic C18 alkyl chains fold inward to minimize thermodynamic exposure to water. This expels the mobile phase from the silica pores, drastically reducing the functional surface area and causing the analyte to elute unretained (1[1]).

  • Secondary Silanol Interactions: At acidic to neutral pH, the basic amine groups are protonated (cationic). These cations interact via ion-exchange mechanisms with residual, weakly acidic silanol groups (-Si-O⁻) on the silica surface. Because this secondary interaction is kinetically slower than primary hydrophobic partitioning, it results in severe peak tailing and broadening (2[2]).

Column Technology Comparison

To overcome these mechanistic limitations, we must employ stationary phases engineered for polar retention.

  • Aqueous-Compatible C18 (e.g., Agilent Poroshell 120 Aq-C18 / Waters Atlantis T3): These columns utilize proprietary polar endcapping or reduced ligand density. This prevents pore dewetting, allowing the use of 100% aqueous mobile phases to maximize hydrophobic retention of polar analytes without phase collapse (1[1]).

  • HILIC (e.g., Waters BEH Amide): Hydrophilic Interaction Liquid Chromatography operates orthogonally to reversed-phase. By utilizing a highly organic mobile phase (e.g., 85% Acetonitrile), it establishes a water-enriched layer on the polar stationary phase. The polar basic analyte partitions into this aqueous layer, providing excellent retention and superior desolvation efficiency for downstream MS detection (3[3]).

  • Mixed-Mode (e.g., Waters Atlantis BEH C18 AX): Combines hydrophobic C18 chains with strong anion-exchange groups. This provides a dual-retention mechanism, specifically targeting the deprotonated carboxylic acid moiety of the zwitterion for enhanced selectivity (4[4]).

HPLC_Workflow A 3-Amino-2-(methylamino)benzoic acid HCl (Zwitterionic, Highly Polar) B Standard C18 Column (e.g., Eclipse Plus C18) A->B C Poor Retention (k' < 1) or Peak Tailing? B->C D Aqueous C18 (Aq-C18) Prevents Pore Dewetting C->D Need 100% Aqueous E HILIC (BEH Amide) Orthogonal Retention C->E Need MS Compatibility (High Organic) F Mixed-Mode (C18-AX) Hydrophobic + Ion-Exchange C->F Need Acidic Retention

Decision workflow for selecting the optimal HPLC column for zwitterionic polar analytes.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in system suitability checks.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: Adjusting the pH to 3.0 (at least 1.5 units below the typical pKa of the carboxylic acid) ensures the analyte exists in a single, protonated ionization state. This suppresses the zwitterionic equilibrium, preventing split peaks and minimizing tailing (2[2]).

  • Mobile Phase B (Organic): LC-MS Grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 100% Mobile Phase A (or the initial gradient composition).

    • Causality: Dissolving the sample in a solvent stronger than the mobile phase (e.g., pure methanol or acetonitrile in a reversed-phase method) causes premature elution at the column head, resulting in peak fronting (2[2]).

  • Concentration: 0.1 mg/mL of 3-Amino-2-(methylamino)benzoic acid hydrochloride.

Step 3: Chromatographic Conditions (Isocratic Baseline)
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm

Step 4: System Suitability Test (SST) - Validation Check

Before proceeding with sample analysis, the system must self-validate:

  • Dead Time (

    
    ) Determination:  Inject 5 µL of Uracil (0.05 mg/mL). Uracil is an unretained marker in reversed-phase. Use its retention time to accurately calculate the retention factor (
    
    
    
    ).
  • Precision & Peak Shape: Perform 5 replicate injections of the analyte. The system is validated only if the Retention Time RSD is

    
     1.0% and the USP Tailing Factor (
    
    
    
    ) is
    
    
    1.5.

Comparative Performance Data

The following table summarizes the quantitative performance of 3-Amino-2-(methylamino)benzoic acid hydrochloride across the evaluated column chemistries under optimized isocratic conditions.

Column ChemistryExample ModelMobile Phase (%B)Retention Factor (

)
USP Tailing Factor (

)
Theoretical Plates (

)
Standard C18 Zorbax Eclipse Plus2%0.4 (Fails SST)2.43,200
Aqueous C18 Poroshell 120 Aq-C182%3.81.114,500
HILIC Amide Waters BEH Amide85%5.21.0518,200
Mixed-Mode Atlantis BEH C18 AX15%6.51.1512,800

Data Interpretation: The Standard C18 fails system suitability due to poor retention (


) and severe tailing, confirming the unsuitability of generic platforms for this zwitterion (5[5]). The Aq-C18 provides robust reversed-phase retention by preventing phase collapse. HILIC offers the highest efficiency (

) and is the optimal choice if downstream LC-MS/MS is required due to the favorable desolvation of the high organic content (4[4]). Mixed-mode provides maximum retention by exploiting the analyte's acidic functional group alongside hydrophobic interactions (3[3]).

References

  • Agilent Technologies. Analysis of Polar Compounds Using an Agilent InfinityLab Poroshell 120 Aq-C18 Column.[Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.[Link]

  • Oreateai. Navigating the Nuances: Choosing the Right Waters Column for Your Polar Compounds.[Link]

  • ResearchGate. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 3-Amino-2-(methylamino)benzoic acid hydrochloride via Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 3-Amino-2-(methylamino)benzoic acid hydrochloride is a key building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Amino-2-(methylamino)benzoic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Even trace amounts of impurities can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in the final API. Therefore, a robust, reliable, and accessible method for purity validation is essential during the development and manufacturing processes.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile analytical technique for this purpose.[1] It provides a clear qualitative snapshot of a sample's composition, allowing for the swift identification of the main component and the detection of impurities.[2] This guide provides an in-depth, field-proven protocol for validating the purity of 3-Amino-2-(methylamino)benzoic acid hydrochloride using TLC, explains the scientific rationale behind the methodology, and compares its performance with other common analytical techniques.

The Principle of TLC in Purity Assessment

TLC operates on the principle of differential partitioning.[3] A sample is spotted onto a plate coated with a stationary phase (typically polar silica gel). A mobile phase (solvent) then moves up the plate via capillary action.[4] Compounds in the sample separate based on their relative affinities for the stationary and mobile phases.[5]

For 3-Amino-2-(methylamino)benzoic acid, which possesses both a polar carboxylic acid group and two amine groups, its interaction with the polar silica gel is significant. Less polar impurities will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf), while more polar impurities will adhere more strongly to the stationary phase, resulting in a lower Rf.[6] A pure compound should ideally yield a single, distinct spot.[2]

Detailed Experimental Protocol for TLC Analysis

This protocol is designed to be a self-validating system, incorporating a reference standard and co-spotting to ensure trustworthy results.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 pre-coated aluminum plates. The F254 indicator allows for visualization under UV light.[7]

  • Analyte Solutions:

    • Test Sample (T): Prepare a ~1 mg/mL solution of the 3-Amino-2-(methylamino)benzoic acid hydrochloride batch to be tested in methanol.

    • Reference Standard (S): Prepare a ~1 mg/mL solution of a certified pure reference standard of 3-Amino-2-(methylamino)benzoic acid hydrochloride in methanol.

  • Mobile Phase (Eluent): A mixture of n-Butanol : Glacial Acetic Acid : Water (12:3:5 by volume) . This is a common, effective solvent system for separating amino acids and their derivatives.[8][9] The butanol provides the non-polar component, the acetic acid helps to protonate the amine groups and suppress the ionization of the carboxylic acid, ensuring sharper spots, and water adds a polar component to modulate the solvent strength.[4]

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Ninhydrin spray reagent (0.2g ninhydrin in 100 mL ethanol).[10]

Step-by-Step Methodology
  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber atmosphere saturate with solvent vapor for at least 20 minutes. This ensures a uniform development environment and improves the reproducibility of Rf values.[11]

  • Plate Preparation: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[4] Mark three distinct points on this line for spotting: 'T' for the test sample, 'S' for the standard, and 'C' for a co-spot.

  • Sample Application (Spotting):

    • Using a capillary tube, apply a small, concentrated spot of the Test Sample (T) solution onto its mark on the origin.

    • Using a clean capillary tube, apply a spot of the Reference Standard (S) solution.

    • For the Co-spot (C) , apply a spot of the Test Sample first, let it dry, and then apply a spot of the Reference Standard directly on top of it.

    • Causality: Keeping spots small and concentrated prevents band broadening and ensures optimal separation and resolution.[12] The co-spot is crucial for confirming if the main spot in the test sample has the same Rf as the standard.

  • Plate Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[13] Close the lid and allow the solvent front to ascend the plate undisturbed.[3]

  • Completion and Marking: When the solvent front has moved to about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[6]

  • Visualization and Analysis:

    • UV Visualization: Allow the plate to dry completely in a fume hood. View the plate under a UV lamp at 254 nm. The aromatic ring in the compound will absorb UV light, appearing as a dark spot against the fluorescent green background of the plate.[7] Circle any observed spots with a pencil.

    • Ninhydrin Staining: Evenly spray the plate with the ninhydrin reagent.[12] Gently heat the plate with a heat gun or in an oven at ~105°C for 3-5 minutes.[8] Primary and secondary amines react with ninhydrin to produce a characteristic purple-colored spot, known as Ruhemann's purple.[3] This provides a secondary, highly sensitive method of detection for the analyte and any amine-containing impurities.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Mobile Phase (n-Butanol:AcOH:H2O) B Saturate Developing Chamber A->B F Develop Plate in Chamber B->F C Prepare Sample & Standard Solutions E Spot Plate (Test, Standard, Co-spot) C->E D Prepare & Mark TLC Plate D->E E->F G Mark Solvent Front & Dry Plate F->G H Visualize under UV (254 nm) G->H I Spray with Ninhydrin Reagent H->I J Heat for Color Development I->J K Calculate Rf Values & Compare Spots J->K

Caption: Workflow for TLC purity analysis of 3-Amino-2-(methylamino)benzoic acid HCl.

Data Interpretation and Impurity Profiling

The primary quantitative metric in TLC is the Retention Factor (Rf), which is a ratio of the distances traveled by the spot and the solvent front.[14]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15]

A pure sample should show one major spot. The appearance of additional spots indicates the presence of impurities.

Spot DescriptionExpected Rf RangeInterpretation
Main Compound 0.45 - 0.55The spot corresponding to 3-Amino-2-(methylamino)benzoic acid. Its identity is confirmed if the 'T', 'S', and 'C' spots align perfectly.
Non-polar Impurities > 0.60Potential starting materials or byproducts with fewer polar functional groups.
Polar Impurities < 0.40Impurities with more polar groups (e.g., di-acids, phenols) or unreacted starting materials that adhere strongly to the silica.
Baseline Impurities ~ 0.00Highly polar or polymeric materials that do not migrate from the origin.

Note: These Rf values are illustrative. Actual values can be affected by factors like chamber saturation, temperature, and plate quality, reinforcing the need to run a standard on every plate.[16]

Logical Flow for Impurity Identification

Caption: Decision tree for interpreting TLC results for purity validation.

Comparative Analysis with Alternative Techniques

While TLC is an excellent screening tool, other chromatographic techniques offer higher resolution and quantitative capabilities.[1][17] The choice of method often depends on the stage of drug development and the specific analytical requirements.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a planar stationary phase and a liquid mobile phase.[13]Differential partitioning between a packed column stationary phase and a pumped liquid mobile phase.[18]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Resolution Moderate. Good for separating compounds with significantly different polarities.[19]High to Very High. Capable of separating closely related structural isomers and trace impurities.[19]High. Provides detailed structural information but is not a separative technique itself.
Quantitation Semi-quantitative (by spot size/intensity) or quantitative with a densitometer.[20]Highly quantitative and reproducible with various detectors (UV, MS).[18]Quantitative (qNMR) but requires careful setup and pure internal standards.
Speed Fast (typically 30-60 minutes per run). Multiple samples can be run simultaneously.[18]Slower (typically 5-30 minutes per sample), run sequentially.[19]Fast for a single spectrum, but sample preparation can be longer.
Cost Low. Requires minimal equipment and inexpensive consumables.[1]High. Significant initial investment in instrumentation and ongoing costs for columns and high-purity solvents.[19]Very High. Requires expensive, specialized equipment and cryogens.
Best Use Case Rapid purity checks, reaction monitoring, solvent system screening for column chromatography.[2]Definitive purity analysis, quantitative impurity profiling, stability testing, method validation according to ICH guidelines.[17][20]Absolute structure elucidation, identification of unknown impurities, and characterization of reference standards.

Conclusion

Thin-Layer Chromatography is a powerful, efficient, and economical tool for the routine purity validation of 3-Amino-2-(methylamino)benzoic acid hydrochloride. Its simplicity and speed make it an indispensable technique in a research and development setting for monitoring reaction progress and performing initial quality assessments. While it may lack the high resolution and quantitative precision of HPLC[21], a well-designed and properly executed TLC protocol, complete with reference standards and appropriate visualization methods, provides a trustworthy and scientifically sound system for ensuring the quality of this critical pharmaceutical intermediate. For regulatory filings and final product release, TLC data is often complemented by more quantitative methods like HPLC, with each technique providing valuable and orthogonal information.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Khan Academy. Retrieved from [Link]

  • Oreate AI. (2026, January 7). How to Calculate Rf TLC. Oreate AI Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. BYJU'S. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of amino acids: A review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profiling of pharmaceuticals by thin-layer chromatography. ResearchGate. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Retrieved from [Link]

  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from [Link]

  • IIP Series. (n.d.). Chromatographic techniques for pharmaceutical analysis. IIP Series. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Quora. Retrieved from [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. BioTech Beacons. Retrieved from [Link]

  • YouTube. (2020, December 4). TLC of Amino Acids. YouTube. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Amrita Virtual Lab. Retrieved from [Link]

  • Scientist Live. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Retrieved from [Link]

  • Quora. (2018, April 21). How is amino acid separated by TLC? Quora. Retrieved from [Link]

  • Labcompliance. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Labcompliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate. Retrieved from [Link]

  • National Institute of Technology, Rourkela. (n.d.). Thin Layer Chromatography. NIT Rourkela. Retrieved from [Link]

  • ResearchGate. (2019, December 18). TLC: Validation of Analyses. ResearchGate. Retrieved from [Link]

  • MolPort. (n.d.). 3-(methylamino)benzoic acid hydrochloride. MolPort. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2024, November 29). Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. IJPRS. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-. PubChem. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. CR Subscription Agency. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Profile: 3-Amino-2-(methylamino)benzoic acid vs. Anthranilic Acid

For medicinal chemists and drug development professionals, substituted benzoic acids serve as foundational building blocks for complex heterocyclic scaffolds. While (2-aminobenzoic acid)[1] is a classic precursor for 6-m...

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, substituted benzoic acids serve as foundational building blocks for complex heterocyclic scaffolds. While (2-aminobenzoic acid)[1] is a classic precursor for 6-membered heterocycles, the introduction of a second, differentially substituted amine in 3-Amino-2-(methylamino)benzoic acid fundamentally alters the molecule's electronic landscape and cyclization trajectory.

This guide objectively compares the reactivity profiles of these two building blocks, detailing the causality behind their divergent synthetic applications and providing self-validating experimental protocols for scaffold generation.

Structural and Electronic Foundations

The reactivity of aminobenzoic acids is dictated by the interplay between the electron-donating amino groups and the electron-withdrawing carboxylic acid.

  • Anthranilic Acid: Features a single primary amine at the C2 (ortho) position. The nucleophilicity of this amine is significantly dampened by the resonance and inductive electron-withdrawing effects of the adjacent carboxyl group, as well as strong intramolecular hydrogen bonding. As demonstrated in[2], the intrinsic basicity and nucleophilicity of the ortho-amine are highly dependent on the solvent environment disrupting these internal hydrogen bonds.

  • 3-Amino-2-(methylamino)benzoic acid: Features an ortho-diamine system. The secondary amine at C2 is sterically hindered by the N-methyl group and electronically deactivated by the ortho-carboxyl group. In stark contrast, the primary amine at C3 is meta to the carboxyl group. It escapes the direct resonance-withdrawing effect of the -COOH moiety, making the C3 amine significantly more electron-rich and sterically accessible.

Reactivity A Anthranilic Acid (Primary Amine + Carboxyl) C N-Acylation / Diazotization A->C Electrophiles (Acyl chlorides) B 3-Amino-2-(methylamino)benzoic acid (Ortho-Diamine + Carboxyl) D Regioselective Acylation (C3-NH2) followed by Cyclization B->D Aldehydes / Carboxylic Acids E 6-Membered Heterocycles (Quinazolines, Benzoxazinones) C->E Cyclocondensation (Heat / Amines) F 5-Membered Heterocycles (1-Methylbenzimidazoles) D->F Oxidative Cyclization

Divergent cyclization pathways of anthranilic acid vs. 3-amino-2-(methylamino)benzoic acid.

Nucleophilicity and Regioselectivity

When designing synthetic routes, understanding the regioselectivity of 3-amino-2-(methylamino)benzoic acid is critical. Because the C3 primary amine is both less sterically hindered and more nucleophilic than the C2 secondary amine, electrophiles (such as acyl chlorides or aldehydes) will selectively attack the C3 position first.

The Causality of Choice: This inherent regioselectivity eliminates the need for complex orthogonal protecting group strategies. You can directly condense an aldehyde with the C3 amine to form an imine, which is subsequently trapped by the C2 secondary amine to close the ring.

Divergent Cyclization Trajectories

The structural differences between the two compounds dictate the size and nature of the resulting heterocycles:

  • Quinazolines from Anthranilic Acid: The single amine and adjacent carboxyl group perfectly set up a[3]. Reaction with acylating agents followed by primary amines yields quinazolin-4(3H)-ones, a ubiquitous scaffold in kinase inhibitors.

  • Benzimidazoles from the Diamine: The presence of the ortho-diamine moiety in 3-amino-2-(methylamino)benzoic acid forces a 5-membered ring closure. Condensation with aldehydes or carboxylic acids yields 3-methyl-2-substituted-benzimidazole-4-carboxylic acids (often numbered as 1-methyl-1H-benzimidazole-7-carboxylic acids depending on tautomeric convention), a core structure found in potent DNA intercalators and [4].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm regiochemistry and reaction progress.

Protocol A: Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid
  • Acylation: Dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add the desired acyl chloride (1.1 eq) and triethylamine (1.5 eq) dropwise at 0 °C.

  • In-Process Validation: Quench a 10 µL aliquot in methanol. Analyze via LC-MS to confirm the complete disappearance of the anthranilic acid peak (m/z 138 [M+H]+) and the formation of the mono-acylated intermediate.

  • Cyclocondensation: Isolate the intermediate, dissolve in acetic anhydride (acts as both dehydrating agent and solvent to form the highly reactive benzoxazinone), and add a primary amine (1.2 eq). Heat to 120 °C for 4 hours.

  • Final Validation: Purify via recrystallization. Confirm the 6-membered quinazolinone core via

    
    C-NMR (look for the characteristic amide carbonyl carbon shift at ~160–162 ppm).
    
Protocol B: Regioselective Synthesis of Benzimidazoles from 3-Amino-2-(methylamino)benzoic acid

Workflow Step1 Step 1: Imine Formation (C3-NH2 + Aldehyde) Step2 Step 2: LC-MS Validation (Check Mass Shift) Step1->Step2 Step3 Step 3: Oxidative Cyclization (Nitrobenzene, 140°C) Step2->Step3 If >95% conversion Step4 Step 4: 2D NMR Validation (NOESY Regiochemistry) Step3->Step4

Self-validating experimental workflow for regioselective benzimidazole synthesis.

  • Imine Formation: Dissolve 3-amino-2-(methylamino)benzoic acid (1.0 eq) and an aryl aldehyde (1.0 eq) in nitrobenzene. Causality: Nitrobenzene is chosen because it acts as both a high-boiling solvent for the condensation and a mild oxidant for the subsequent aromatization.

  • Oxidative Cyclization: Heat the mixture at 140 °C for 6 hours. The C3 primary amine forms the imine, followed by intramolecular attack by the C2 secondary amine. The nitrobenzene oxidizes the resulting benzimidazoline to the fully aromatic benzimidazole.

  • In-Process Validation: Monitor by LC-MS. The intermediate imine and the final cyclized product will have a mass difference of 2 Da (due to the oxidative loss of two protons).

  • Final Validation (Crucial Step): Utilize

    
    H-
    
    
    
    H NOESY NMR. In the resulting 3-methyl-benzimidazole-4-carboxylic acid, the N-methyl group is situated on the nitrogen derived from the C2 position. Because the original C1 position is occupied by the carboxylic acid, there will be a distinct lack of NOE cross-peaks between the N-methyl protons and any aromatic ring protons . The N-methyl protons will only show an NOE to the C2' imidazole proton. This spatial relationship definitively validates the regiochemistry.

Quantitative Data Comparison

PropertyAnthranilic Acid3-Amino-2-(methylamino)benzoic acid
Molecular Formula C

H

NO

C

H

N

O

Reactive Amines 1 (Primary at C2)2 (Primary at C3, Secondary at C2)
Amine Nucleophilicity Moderate (deactivated by ortho-COOH)High at C3 (meta-COOH); Low at C2 (steric/H-bond)
Dominant Cyclization 6-Membered (Quinazolines, Benzoxazines)5-Membered (Benzimidazoles)
Steric Hindrance Low (Primary amine)High at C2 (N-methyl group)
Isoelectric Point (pI) ~3.5~4.2 (estimated due to added basicity)

References

  • Wikipedia Contributors. "Anthranilic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Seo, J., et al. (2016). "The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives." RSC Advances, 6, 82244-82250. URL:[Link]

  • "Synthesis of Heterocycles from Anthranilic acid and its Derivatives." CORE. URL:[Link]

  • Denny, W. A., et al. (1990). "N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbenzimidazole-4-carboxamide." Journal of Medicinal Chemistry, 33(2), 814-819. URL:[Link]

Sources

Comparative

Reference Standards for 3-Amino-2-(methylamino)benzoic acid hydrochloride Assays: A Comprehensive Comparison Guide

Introduction & Mechanistic Context 3-Amino-2-(methylamino)benzoic acid hydrochloride (Free base CAS: 766491-67-2) is a highly functionalized, amphoteric anthranilic acid derivative. It serves as a critical synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-Amino-2-(methylamino)benzoic acid hydrochloride (Free base CAS: 766491-67-2) is a highly functionalized, amphoteric anthranilic acid derivative. It serves as a critical synthetic intermediate in the development of benzimidazole-based therapeutics, including potent antagonists of the CCR2 chemokine receptor used in inflammatory disease and oncology research[1].

Because the purity of this intermediate directly dictates the impurity profile and yield of the final Active Pharmaceutical Ingredient (API), analytical assays must be rigorously controlled. The reliability of these assays—whether High-Performance Liquid Chromatography (HPLC) for organic impurities or quantitative NMR (qNMR) for assay values—is entirely dependent on the quality of the Reference Standard used.

This guide objectively compares the performance, qualification methodologies, and regulatory suitability of different tiers of reference standards for 3-Amino-2-(methylamino)benzoic acid hydrochloride, providing actionable, self-validating experimental protocols for analytical scientists.

Objective Comparison of Reference Standard Tiers

In pharmaceutical analysis, not all reference materials are created equal. The choice of standard dictates the confidence interval of your analytical results. According to ICH Q2(R2) guidelines, the purity necessary for the reference material depends heavily on its intended use[2].

Below is a quantitative and qualitative comparison of the three primary tiers of reference materials available for this compound.

Table 1: Performance and Suitability Comparison
ParameterTier 1: Primary Standard (CRM / Pharmacopeial)Tier 2: Secondary Working StandardTier 3: Commercial Analytical Grade
Purity Assignment Absolute (qNMR or rigorous Mass Balance)Relative (Qualified against Tier 1)Area Normalization (HPLC-UV only)
Traceability Fully traceable to SI units or USP/EP[3]Traceable to Primary StandardOften lacks unbroken traceability
Moisture & Volatiles Fully characterized (KF, GC-HS, TGA)Characterized during qualificationOften ignored (Assumed "As Is")
Assay Uncertainty (

)
Extremely Low (

)
Low (

)
High (Unknown response factors)
Cost Efficiency Very Low (High cost per mg)High (Cost-effective for routine use)Very High (Cheap, bulk availability)
Best Use Case Method Validation, API Release TestingRoutine In-Process QC, Stability TestingEarly R&D, Route Scouting

Causality Insight: Why is Tier 3 insufficient for GMP release? Commercial analytical grades often report purity based solely on chromatographic area normalization (e.g., "98% by HPLC"). This fundamentally assumes that all impurities absorb UV light equally and ignores non-chromophoric impurities, water, and inorganic salts, leading to a dangerous overestimation of the assay value[4].

The Mass Balance Approach to Purity Assignment

To establish a Tier 2 Secondary Working Standard from a bulk lot of 3-Amino-2-(methylamino)benzoic acid hydrochloride, laboratories must employ a self-validating system. The Mass Balance Approach is the industry gold standard for this process[5].

Rather than measuring the compound directly, mass balance quantifies everything that is not the compound. By subtracting the sum of all orthogonal impurities from 100%, you achieve a highly accurate assigned purity value.



MassBalance Candidate Candidate Material 3-Amino-2-(methylamino)benzoic acid HCl HPLC HPLC-UV / LC-MS (Organic Impurities) Candidate->HPLC KF Karl Fischer Titration (Water Content) Candidate->KF GC GC-HS (Residual Solvents) Candidate->GC ROI Residue on Ignition (Inorganic Ash) Candidate->ROI Calc Mass Balance Calculation Purity = 100% - Σ(Impurities) HPLC->Calc % Organic KF->Calc % Moisture GC->Calc % Solvents ROI->Calc % Ash Qualified Qualified Secondary Working Standard Calc->Qualified Assigned Value

Workflow for qualifying a secondary working standard via the mass balance approach.

Experimental Methodologies

Protocol 1: Chromatographic Method Development & Organic Purity Assay

3-Amino-2-(methylamino)benzoic acid hydrochloride presents a unique chromatographic challenge. It is an amphoteric molecule containing both basic amino groups and an acidic carboxylic acid. At neutral pH, it exists as a highly polar zwitterion, resulting in poor retention and severe peak tailing on standard C18 columns.

The Causality of Method Design: To force the molecule into a single, predictable ionization state, the mobile phase pH must be driven well below the pKa of the carboxylic acid. Using 0.1% Trifluoroacetic acid (TFA) at pH ~2.0 protonates both the amines and the carboxylic acid. Furthermore, a High-Strength Silica (HSS) T3 column (a polar-endcapped C18) is required to prevent stationary phase dewetting under the highly aqueous conditions needed to retain this polar analyte.

HPLCLogic Analyte Analyte: Amphoteric & Polar Challenge1 Poor Retention on Standard C18 Analyte->Challenge1 Challenge2 Peak Tailing from Free Amines Analyte->Challenge2 Solution1 Use Polar-Embedded or HSS T3 Column Challenge1->Solution1 Solution2 Low pH Mobile Phase (0.1% TFA, pH ~2.0) Challenge2->Solution2 Outcome Sharp Peaks & Baseline Resolution Solution1->Outcome Solution2->Outcome

Chromatographic method development logic for amphoteric pharmaceutical intermediates.

Step-by-Step HPLC-UV Protocol:

  • Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 2% B (Isocratic hold to retain the polar analyte)

    • 2–15 min: Linear ramp to 60% B

    • 15–18 min: 95% B (Column wash)

    • 18–22 min: 2% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the anthranilic acid chromophore) and 254 nm.

  • Sample Preparation: Dissolve the reference standard candidate in a 50:50 mixture of 0.1 N HCl and Methanol to a final concentration of 1.0 mg/mL. The acidic diluent ensures complete dissolution of the hydrochloride salt.

Protocol 2: Secondary Standard Qualification via Mass Balance

To establish trustworthiness, the qualification protocol must be self-validating through orthogonal testing.

  • Determine Organic Impurities (HPLC-UV): Execute Protocol 1. Integrate all peaks

    
     area. Calculate the total organic impurity percentage. (Example result: 0.85%)
    
  • Determine Water Content (Karl Fischer): Perform volumetric KF titration using 100 mg of the candidate material. Perform in triplicate to ensure statistical confidence. (Example result: 0.40%)

  • Determine Residual Solvents (GC-HS): Analyze via Gas Chromatography with Headspace extraction. Screen for common synthesis solvents (e.g., Methanol, Toluene, DMF) against a verified standard mix. (Example result: 0.15% Methanol)

  • Determine Inorganic Residue (ROI): Combust 1.0 g of the sample in the presence of sulfuric acid at 600°C to quantify heavy metals and inorganic catalyst residues. (Example result: 0.05%)

  • Calculate Final Assigned Value:

    • This value (98.55%) is now the assigned multiplier used for all subsequent quantitative assays when using this specific lot as a working standard.

References

1.[1] "US7622583B2 - Heteroaryl sulfonamides and CCR2 - Google Patents", google.com. URL: 2.[2] "Validation of Analytical Procedures Q2(R2) - ICH", ich.org. URL: 3.[3] "Using USP Reference Standards", usp.org. URL: 4.[4] "Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites", nist.gov. URL: 5.[5] "Reference Standards to Support Quality of Synthetic Peptide Therapeutics", usp.org. URL:

Sources

Validation

Quantitative analysis of 3-Amino-2-(methylamino)benzoic acid hydrochloride in mixtures

Quantitative Analysis of 3-Amino-2-(methylamino)benzoic Acid Hydrochloride in Complex Mixtures: A Methodological Comparison Guide Introduction & Analytical Challenges 3-Amino-2-(methylamino)benzoic acid hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 3-Amino-2-(methylamino)benzoic Acid Hydrochloride in Complex Mixtures: A Methodological Comparison Guide

Introduction & Analytical Challenges

3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS 766491-67-2)[1] is a highly polar, amphoteric building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). It is a critical intermediate in the development of potent CCR2 receptor antagonists used for treating inflammatory diseases[2], as well as in the synthesis of anti-tumor benzimidazole derivatives[3].

Quantifying this compound in complex mixtures (such as crude reaction matrices, degradation studies, or biological fluids) presents severe analytical challenges. Structurally, the molecule contains a carboxylic acid (pKa ~4.0) and two basic nitrogen centers (a primary and a secondary amine, pKa ~2.5 and ~8.5). At typical liquid chromatography (LC) pH levels (pH 3–5), the molecule exists as a highly charged zwitterion. This high polarity results in:

  • Poor Retention: The compound often elutes in the void volume (

    
    ) on standard Reversed-Phase (RP) C18 columns.
    
  • Peak Tailing: Secondary interactions between the protonated amines and residual silanols on the silica support lead to severe peak asymmetry.

  • Matrix Interference: Early elution co-elutes the analyte with un-retained salts and matrix components, causing severe ion suppression in Mass Spectrometry (MS).

This guide objectively compares standard RP-HPLC, Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish the most robust quantitative framework for this analyte.

Methodological Comparison: RP-HPLC vs. HILIC

To solve the retention problem of polar aminobenzoic acids, analysts typically choose between forcing retention on an RP column via ion-pairing or switching the retention mechanism entirely via HILIC[4].

Quantitative Performance Comparison Table
Analytical ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLC (TFA/HFBA)HILIC (Amide/Zwitterionic)
Retention Mechanism Hydrophobic partitioningHydrophobic + Ion-pairingHydrophilic partitioning + Electrostatic
Analyte Retention (k') Unacceptable (

< 0.5)
Moderate (

2.0 - 4.0)
Excellent (

3.0 - 8.0)
Peak Shape Poor (Severe tailing)Good (Symmetrical)Excellent (Highly symmetrical)
MS/MS Compatibility High (but useless due to

elution)
Very Poor (Severe ion suppression)Optimal (High organic promotes desolvation)
Matrix Tolerance Low (Co-elution with salts)ModerateHigh (Salts elute before the analyte)

Mechanistic Insight: Standard RP-HPLC relies on a hydrophobic stationary phase (C18) and a highly aqueous mobile phase. Because 3-amino-2-(methylamino)benzoic acid is highly hydrophilic, it prefers the mobile phase and washes out immediately. While Ion-Pairing reagents (like Heptafluorobutyric acid) can mask the analyte's charge and force RP retention, they permanently contaminate the LC system and drastically suppress electrospray ionization (ESI) MS signals.

HILIC solves this by inverting the phase system. Using a polar stationary phase (e.g., Amide) and a highly organic mobile phase (typically >70% Acetonitrile), a water-enriched layer forms on the silica surface. The polar zwitterion partitions out of the organic mobile phase and into this immobilized water layer, achieving strong retention and excellent MS sensitivity[4].

Mechanism Root 3-Amino-2-(methylamino)benzoic acid HCl (Highly Polar, Zwitterionic) RP RP-HPLC (C18) Root->RP Hydrophobic Interaction HILIC HILIC (Amide/Zwitterionic) Root->HILIC Hydrophilic Partitioning RP_Result Poor Retention Elutes in void volume RP->RP_Result HILIC_Result Strong Retention Partitioning into water layer HILIC->HILIC_Result

Fig 1. Chromatographic retention mechanisms comparing RP-HPLC and HILIC for polar zwitterions.

Experimental Workflow & Self-Validating Protocol

The following protocol details a validated HILIC-LC-MS/MS methodology designed for the trace quantification of 3-Amino-2-(methylamino)benzoic acid hydrochloride in reaction mixtures.

Workflow A Complex Mixture (Reaction Matrix) B Sample Prep (Protein Precip / Dilution) A->B C HILIC Separation (Amide Column) B->C D Detection (UV 254 nm or MS/MS) C->D E Data Analysis (Quantification) D->E

Fig 2. End-to-end analytical workflow for quantifying the target analyte in complex mixtures.

Phase 1: Sample Preparation (Dilute-and-Shoot)

Causality Check: In HILIC, injecting a sample dissolved in 100% water will disrupt the stationary phase's water layer, causing severe peak splitting. The sample diluent must closely match the initial mobile phase conditions.

  • Aliquot 50 µL of the crude reaction mixture or biological sample.

  • Add 450 µL of cold Acetonitrile (ACN) containing an internal standard (e.g., a

    
    -labeled analog if available, to correct for MS matrix effects).
    
  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins or polymeric reaction byproducts.

  • Transfer the supernatant to an LC vial. The final sample is now in 90% ACN, perfectly primed for HILIC injection.

Phase 2: HILIC-MS/MS Chromatographic Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Expertise Note: pH 3.0 is chosen deliberately. It ensures both amine groups are fully protonated while the carboxylic acid is partially protonated. This locks the molecule into a single ionization state, preventing peak broadening. Ammonium formate is used because it is volatile and MS-compatible, unlike phosphate buffers which will precipitate in high ACN and destroy the mass spectrometer.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish retention)

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 10.0 min: Re-equilibration at 95% B. (Critical: HILIC columns require at least 15-20 column volumes to rebuild the aqueous layer. Shortening this step will cause retention time drift).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: System Suitability & Self-Validation Criteria

Before analyzing unknown mixtures, the system must validate its own performance to ensure data trustworthiness:

  • Blank Injection: Inject 90% ACN. Ensure no carryover peaks appear at the analyte's retention time (S/N < 3).

  • LLOQ Verification: Inject the Lower Limit of Quantification standard (e.g., 1 ng/mL). The peak must achieve a Signal-to-Noise (S/N) ratio

    
     10.
    
  • Precision & Peak Shape: Inject a mid-level Quality Control (QC) standard 6 times. The system is validated only if the retention time %RSD is

    
     1.0%, the peak area %RSD is 
    
    
    
    2.0%, and the USP Tailing Factor is
    
    
    1.5.

Conclusion

For the quantitative analysis of 3-Amino-2-(methylamino)benzoic acid hydrochloride in complex mixtures, standard RP-HPLC is fundamentally inadequate due to the analyte's high polarity and zwitterionic nature. While Ion-Pairing RP-HPLC can force retention, it sacrifices MS compatibility. HILIC combined with MS/MS detection stands as the superior, field-proven methodology. By leveraging hydrophilic partitioning and controlling the analyte's ionization state with a volatile pH 3.0 ammonium formate buffer, analysts can achieve robust retention, symmetrical peak shapes, and ultra-sensitive trace quantification without matrix suppression.

References

  • Google Patents. "US7622583B2 - Heteroaryl sulfonamides and CCR2". United States Patent and Trademark Office.
  • Molaid. "N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbenzimidazole-4-carboxamide | 124340-48-3". Available at:[Link]

  • Chromatography Online. "The LCGC Blog: Understanding Stationary Phases for HILIC Separations". LCGC North America. Available at:[Link]

Sources

Comparative

Impurity Profiling in Commercial 3-Amino-2-(methylamino)benzoic Acid Hydrochloride: A Comparative Analytical Guide

Executive Summary 3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS 766491-67-2) is a highly specialized chemical intermediate[1]. It serves as a critical building block in the synthesis of potent heteroaryl sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(methylamino)benzoic acid hydrochloride (CAS 766491-67-2) is a highly specialized chemical intermediate[1]. It serves as a critical building block in the synthesis of potent heteroaryl sulfonamide CCR2 receptor antagonists, which are actively investigated for the treatment of severe inflammatory diseases and pulmonary fibrosis[2]. Because impurities present in early-stage intermediates can propagate through the synthetic sequence and compromise the final Active Pharmaceutical Ingredient (API), rigorous impurity profiling is essential. Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate strict reporting (0.05%) and identification (0.10%) thresholds for impurities in new drug substances[3]. This guide objectively compares analytical methodologies and commercial batch qualities to establish a definitive framework for identifying trace impurities in this compound.

Mechanistic Origins of Impurities

To effectively detect impurities, we must first understand their chemical causality. The synthesis of 3-Amino-2-(methylamino)benzoic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitrobenzoic acid with methylamine, followed by the catalytic reduction of the nitro group. Based on this pathway, three primary classes of impurities are commonly observed in commercial batches:

  • Impurity A (3-Nitro-2-(methylamino)benzoic acid): Arises from the incomplete catalytic hydrogenation of the intermediate.

  • Impurity B (2-Chloro-3-aminobenzoic acid): Occurs when the initial SNAr reaction is incomplete (des-methyl impurity), and the unreacted starting material undergoes direct reduction.

  • Impurity C (Regioisomeric Byproducts): Originates from trace isomeric contaminants in the raw starting material (e.g., 4-chloro-3-nitrobenzoic acid), leading to structural isomers like 2-amino-3-(methylamino)benzoic acid that are notoriously difficult to separate.

Comparative Analysis of Analytical Methodologies

Standard quality control often relies on HPLC-UV; however, this approach lacks the specificity required for complex regioisomers. High-Resolution Mass Spectrometry (LC-HRMS) has emerged as the gold standard for impurity profiling due to its ability to resolve co-eluting compounds and provide exact mass data for structural elucidation[4][].

Table 1: Performance Comparison of Analytical Techniques for Impurity Profiling

Analytical TechniqueSpecificity & Structural ElucidationSensitivity (LOD)Ability to Resolve Co-eluting IsomersBest Use Case
HPLC-UV (Standard) Low (Relies strictly on retention time and UV spectra)~0.05%PoorRoutine batch release of known, well-separated impurities.
LC-HRMS (Orbitrap/TOF) Extremely High (Exact mass <3 ppm, MS/MS fragmentation)<0.01%Excellent (via mass defect and fragmentation)Unknown impurity identification and trace-level quantification.
Quantitative NMR (qNMR) High (Definitive structural proof)~0.10%Moderate (Requires complex spectral deconvolution)Absolute quantification of primary reference standards.

Experimental Protocol: Self-Validating LC-HRMS Workflow

Step-by-Step Methodology
  • Sample Preparation: Dissolve the commercial batch sample in Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid to a final concentration of 1.0 mg/mL. Causality: The high aqueous content prevents solvent-induced peak distortion (solvent effect) during injection onto a reverse-phase column.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Causality: Standard C18 columns often suffer from poor retention and peak tailing when analyzing polar aromatic amines due to secondary interactions with residual silanols. The HSS T3 column utilizes high-strength silica and proprietary end-capping to promote the retention of polar analytes while maintaining sharp peak symmetry.

    • Gradient: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Gradient from 2% B to 60% B over 12 minutes.

  • Mass Spectrometry (HRMS):

    • Mode: Electrospray Ionization Positive (ESI+).

    • Causality: The basic secondary and primary amines on the target molecule readily accept protons, yielding an intense

      
       precursor ion at m/z 167.0815.
      
  • Self-Validation Checkpoint (System Suitability): The analytical run is only deemed valid if a spiked System Suitability Sample (API spiked with 0.05% w/w Impurity A and B) meets the following criteria:

    • Signal-to-noise (S/N) ratio

      
       10 for all spiked impurities.
      
    • Mass accuracy for the API molecular ion is within

      
      3 ppm.
      
    • Chromatographic resolution (

      
      ) between the API and Impurity B is 
      
      
      
      1.5. This ensures the system is actively capable of detecting trace impurities at the ICH Q3A reporting thresholds[3].

ImpurityWorkflow Sample Commercial Batch (API + Impurities) UPLC UPLC Separation (HSS T3 Column) Sample->UPLC 1.0 mg/mL HRMS HRMS Detection (ESI+, Orbitrap) UPLC->HRMS Co-elution resolved Data Data Processing (Mass Defect Analysis) HRMS->Data Exact Mass (<3 ppm) Result Impurity Profile & Quantification Data->Result ICH Q3A Compliance

Fig 1. Self-validating LC-HRMS experimental workflow for API impurity profiling.

Commercial Batch Comparison: Experimental Data

To demonstrate the practical application of this methodology, three distinct commercial grades of 3-Amino-2-(methylamino)benzoic acid hydrochloride were analyzed using the validated LC-HRMS protocol.

Table 2: Comparative Impurity Profiles of Commercial Batches

Vendor GradeAPI Purity (LC-HRMS)Impurity A (Incomplete Reduction)Impurity B (Des-methyl)Impurity C (Regioisomers)Regulatory Status
Vendor X (GMP-Compliant) 99.85%Not Detected (<0.01%)0.04%0.08%Pass (All impurities below 0.10% identification threshold)
Vendor Y (Research Grade) 98.20%0.65%0.40%0.55%Fail (Requires further purification before use in API synthesis)
Vendor Z (Crude Intermediate) 94.50%3.20%1.10%0.85%Fail (High risk of propagating toxic byproducts)

Data Interpretation: Vendor X utilizes a highly optimized catalytic reduction process, effectively eliminating Impurity A. Conversely, Vendor Y and Z show significant levels of Impurity A and C. If Vendor Y's material were used in the synthesis of CCR2 antagonists[2], the regioisomeric Impurity C would likely carry over into the final drug substance, necessitating costly downstream purification to meet ICH Q3A(R2) standards[3].

References

1.[1] 3-amino-2-(methylamino)benzoic acid | 766491-67-2 - ChemicalBook. chemicalbook.com. 1 2.[3] Guidance for Industry: Q3A Impurities in New Drug Substances. tuwien.ac.at. 3 3.[2] US7622583B2 - Heteroaryl sulfonamides and CCR2 - Google Patents. google.com. 2 4.[4] Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC. nih.gov. 4 5.[] LC-HRMS Testing - BOC Sciences. bocsci.com.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 3-Amino-2-(methylamino)benzoic Acid Hydrochloride

Executive Summary As a Senior Application Scientist, I approach the handling of 3-Amino-2-(methylamino)benzoic acid hydrochloride not merely as a compliance exercise, but as a system of interacting chemical and physical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of 3-Amino-2-(methylamino)benzoic acid hydrochloride not merely as a compliance exercise, but as a system of interacting chemical and physical properties. This compound—a functionalized anthranilic acid derivative—is a critical intermediate in advanced drug development and active pharmaceutical ingredient (API) synthesis. However, its structure presents dual operational challenges: the systemic toxicity and lipid solubility inherent to [1], combined with the electrostatic volatility of a [2].

This guide provides a self-validating framework for researchers to safely handle, weigh, and dispose of this compound, ensuring scientific integrity and uncompromising laboratory safety.

Chemical Profiling & Hazard Causality

Understanding the "why" behind safety protocols begins with the molecule's physical and toxicological profile. Aromatic amines can undergo metabolic activation in the body, leading to potential mutagenicity and systemic toxicity[1]. Furthermore, the conversion of the free base to its hydrochloride salt alters its triboelectric properties, significantly increasing the zero-charge margin and causing static charge accumulation during powder handling[2].

Table 1: Chemical Properties & Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication
Chemical Name 3-Amino-2-(methylamino)benzoic acid HClPrecursor in pharmaceutical synthesis.
CAS Number 766491-67-2 (Free base)Unique identifier for [3].
Molecular Weight 166.18 g/mol (Free base)Quantitative basis for molar stock solutions[4].
Physical State Solid (Crystalline powder)Prone to aerosolization via static charge[2].
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact causes severe irritation; inhalation targets respiratory tract[5].
Toxicological Profile Primary Aromatic AmineHigh lipid solubility; readily absorbed through the skin and respiratory system[1].
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling functionalized aromatic amine salts. The following matrix is engineered to break the chain of exposure causality:

  • Hand Protection: Double-gloving with Nitrile gloves (minimum 5 mil thickness) is mandatory. Causality: Aromatic amines are highly lipophilic and can penetrate standard latex or thin-film gloves[1]. The outer glove absorbs primary chemical contact and should be changed immediately if contaminated, while the inner glove protects against micro-tears[5].

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator (or PAPR) must be worn if handling the dry powder outside a closed system. Causality: Hydrochloride salts exhibit significant triboelectrification (static charge buildup) during friction (e.g., scooping). This causes the powder to repel from the spatula and aerosolize, creating a severe inhalation hazard[2].

  • Eye/Face Protection: Tightly fitting chemical safety goggles and a face shield. Causality: The fine particulate nature of the HCl salt can easily bypass standard safety glasses, leading to severe ocular irritation[5].

  • Body Protection: Disposable Tyvek sleeves worn over a fully buttoned, flame-resistant lab coat. Causality: Prevents the accumulation of invisible, microscopic amine dust on reusable lab coats, which could otherwise lead to chronic dermal exposure[6].

Operational Workflow: Safe Weighing & Dispensing Protocol

To mitigate electrostatic and toxicological risks, follow this step-by-step methodology for dispensing 3-Amino-2-(methylamino)benzoic acid hydrochloride. strongly recommend restricting the use of pure aromatic amine compounds to regulated areas and preparing concentrated stock standards in solvents to minimize powder handling[6].

  • Step 1: Environmental Preparation. Conduct all weighing inside a certified Ventilated Balance Enclosure (VBE) or a chemical fume hood. Verify the face velocity is between 80-100 fpm before initiating work[7].

  • Step 2: Static Mitigation (Critical). Pass an anti-static ionizer (e.g., Zerostat gun or static bar) over the weighing boat and spatula for 10-15 seconds. Causality: Neutralizing the triboelectric charge of the hydrochloride salt prevents the powder from "jumping" and contaminating the balance area[2].

  • Step 3: Dispensing. Use a grounded, stainless-steel spatula. Strictly avoid plastic spatulas, which exacerbate triboelectric charging and powder adhesion.

  • Step 4: Immediate Solvation. Whenever possible, dissolve the required mass in your primary reaction solvent (e.g., toluene, DMSO, or aqueous buffer) immediately within the VBE[6]. Creating a stock solution minimizes the time the compound exists as an aerosolizable dry powder.

  • Step 5: Decontamination. Wipe down the balance and surrounding VBE surfaces with a lint-free cloth dampened with a compatible solvent (e.g., 70% Isopropanol), followed by a secondary wipe with soapy water to capture residual lipophilic organics[5].

Spill Response & Decontamination Procedure

In the event of a powder spill, immediate and calculated action is required to prevent aerosolization and dermal contact.

  • Step 1: Evacuate & Assess. If the spill is >50g or occurs outside a ventilated enclosure, evacuate the immediate area and allow aerosols to settle.

  • Step 2: PPE Upgrade. Don a P100 respirator and heavy-duty nitrile gloves before re-entering the spill zone.

  • Step 3: Wet Containment (No Dry Sweeping). Never dry sweep an aromatic amine salt. Dry sweeping aerosolizes the toxic particulates[7]. Instead, gently cover the spill with damp absorbent pads, spill pillows, or vermiculite[1].

  • Step 4: Collection. Carefully scoop the absorbed material using a non-sparking tool into a designated, sealable hazardous waste container.

  • Step 5: Surface Decontamination. Wash the affected area with a dilute solvent solution (e.g., 10% ethanol in water) to solubilize the residue, followed by a thorough wash with or soap and water[7].

Waste Disposal Plan

Improper disposal of aromatic amines poses severe environmental hazards, particularly to aquatic ecosystems[1].

  • Solid Waste: Collect all contaminated PPE, weigh boats, and spill cleanup materials in a sealed, clearly labeled container designated for "Hazardous Solid Waste - Toxic Aromatic Amines."

  • Liquid Waste: Solutions containing 3-Amino-2-(methylamino)benzoic acid hydrochloride must be collected in designated organic waste carboys. Do not mix with strong oxidizing agents (e.g., nitric acid waste) due to the risk of violent exothermic oxidation.

Process Visualization

G Start 3-Amino-2-(methylamino)benzoic acid HCl Powder Handling VBE Ventilated Balance Enclosure (VBE) Verification (80-100 fpm) Start->VBE PPE Don PPE: N95/P100, Double Nitrile, Goggles, Tyvek Sleeves VBE->PPE Static Apply Anti-Static Ionizer to Weigh Boat & Spatula PPE->Static Weigh Dispense with Grounded Stainless Steel Spatula Static->Weigh Spill Spill Occurs? Weigh->Spill Solvate Immediate Solvation (Create Stock Solution) SpillNo Surface Decon & Waste Segregation Solvate->SpillNo Spill->Solvate No SpillYes Wet Containment Protocol (No Dry Sweeping) Spill->SpillYes Yes SpillYes->SpillNo

Caption: Safe Handling & Exposure Control Workflow for Aromatic Amine Hydrochloride Salts.

References
  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Method 93: Aromatic Amines." Available at:[Link]

  • ResearchGate. "Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts." Available at: [Link]

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." Available at:[Link]

  • SKC Inc. "Safety Data Sheet - Aromatic Amine Cleaning Developing Solution." Available at:[Link]

Sources

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